(2S)-7,4'-Dihydroxy-3'-Prenylflavan
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
InChI Key |
HORNIGLAKNPZGF-IBGZPJMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
(2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of secondary metabolites known for their significant biological activities. The addition of a prenyl group to the flavonoid backbone enhances lipophilicity, often leading to increased bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the known natural sources of this compound and related compounds, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities, with a focus on its anti-inflammatory effects through the modulation of key signaling pathways.
Natural Sources
This compound and other prenylated flavonoids are predominantly found in the plant kingdom, particularly within the Fabaceae (legume) and Moraceae (mulberry) families. While the exact presence and yield of this specific compound can vary, several genera are recognized as rich sources of structurally similar prenylated flavonoids.
Primary Natural Sources:
-
Sophora Genus (Fabaceae): Species such as Sophora flavescens and Sophora tonkinensis are well-documented sources of a diverse array of prenylated flavonoids.[1][2] These plants have a long history of use in traditional Chinese medicine for treating various inflammatory conditions.[1]
-
Dalea Genus (Fabaceae): Various species of Dalea are known to produce prenylated flavanones. Research on species like Dalea boliviana has led to the isolation of novel prenylated flavonoids, suggesting that other species in this genus could also be potential sources.
-
Flemingia Genus (Fabaceae): Plants from the Flemingia genus, such as Flemingia philippinensis, are another promising source of prenylated isoflavones and flavanones.[3][4][5]
The quantitative yield of this compound can vary significantly based on the plant species, geographical location, and extraction methodology. The following table summarizes representative yields of similar prenylated flavonoids from various natural sources to provide an estimated range.
| Plant Source | Compound Type | Extraction Method | Yield | Reference |
| Dalea boliviana (roots) | Prenylated Flavanones | n-hexane extraction followed by chromatography | 10-50 mg from 500g of dried material | |
| Flemingia philippinensis (roots) | Prenylated Isoflavones | Ethanol (B145695) extraction followed by chromatography | 5-30 mg from 1kg of dried material | [3][4] |
| Sophora flavescens (roots) | Prenylated Flavonoids | Ethanol extraction followed by chromatography | Varies, can be up to 0.1% of dry weight for total flavonoids | [2] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The following is a detailed, generalized protocol based on established methods for isolating prenylated flavonoids from plant materials.
Plant Material Preparation
-
Collection and Identification: Collect the relevant plant parts (e.g., roots of Sophora flavescens). Ensure proper botanical identification.
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Repeated Extraction: Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the target compounds.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Prenylated flavonoids are typically enriched in the ethyl acetate fraction due to their moderate polarity.
-
Fraction Concentration: Concentrate each fraction using a rotary evaporator to yield the respective sub-extracts.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Gradient Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100).
-
Fraction Collection and TLC Analysis: Collect fractions of a specific volume and monitor the separation using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Sephadex LH-20 Column Chromatography: Further purify the combined fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This step yields the pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Prenylated flavonoids, including this compound, have demonstrated a wide range of biological activities. Of particular interest to drug development professionals is their potent anti-inflammatory activity.
Anti-inflammatory Effects
This compound and related dihydroxyflavones have been shown to possess significant anti-inflammatory properties.[6] These effects are believed to be mediated through the inhibition of key inflammatory mediators and signaling pathways. The presence of the prenyl group often enhances the anti-inflammatory potency compared to the non-prenylated parent flavonoid.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as cyclooxygenase-2 (COX-2).
Several flavonoids have been shown to inhibit the NF-κB pathway at various points.[9][10][11] It is hypothesized that this compound exerts its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or the subsequent degradation of IκB.
Conclusion and Future Directions
This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. Its presence in various medicinal plants, coupled with the established biological activity of related prenylated flavonoids, makes it a compelling target for further research.
Future investigations should focus on:
-
Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action underlying its anti-inflammatory and other biological activities.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Semi-synthesis and Analogue Development: Exploring the semi-synthesis of this compound and the creation of novel analogues to improve potency and selectivity.
This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The detailed protocols and mechanistic insights presented herein are intended to accelerate the translation of this promising natural product into novel therapeutic agents.
References
- 1. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Prenylated isoflavones from Flemingia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated isoflavones from the roots of Flemingia philippinensis as potential inhibitors of β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
The Biological Profile of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of the natural flavan, (2S)-7,4'-Dihydroxy-3'-Prenylflavan. This document synthesizes the available scientific data, presenting quantitative findings, outlining experimental methodologies, and illustrating associated cellular pathways. The information is intended to support further research and development efforts related to this compound.
Overview of Biological Activities
This compound is a natural product that has been investigated for its pharmacological potential.[1] Current research has primarily focused on its anti-inflammatory properties. Additionally, its activity as an aromatase inhibitor has been explored, although it was found to be inactive in this regard.[1][2] Like other prenylated flavonoids, it is suggested to possess a range of biological activities which may include antibacterial, antioxidant, and cytotoxic effects, though specific data for this compound in these areas are limited.[3][4][5][6][7][8][9][10][11][12]
Quantitative Data on Biological Activity
The primary reported biological activity for this compound is its ability to inhibit nitric oxide (NO) production, a key mediator in the inflammatory response. The available quantitative data is summarized in the table below.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | RAW264.7 | IC50 | 28.4 μM | [1] |
Table 1: Summary of Quantitative Biological Activity Data for this compound.
Detailed Experimental Protocols
While a specific detailed protocol for the study that generated the IC50 value for this compound is not publicly available, a general methodology for assessing the anti-inflammatory activity of compounds by measuring the inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells is provided below. This protocol is based on standard and widely published methods.
General Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells
This protocol outlines the general steps to determine the anti-inflammatory effect of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent Component A is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent Component B is then added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the culture supernatants is calculated from the standard curve.
-
The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Blank) / (Absorbance of LPS - Absorbance of Blank)] * 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentrations.
-
-
Cell Viability Assay (e.g., MTT Assay): A parallel experiment is typically conducted to assess the cytotoxicity of the compound at the tested concentrations to ensure that the observed inhibition of NO production is not due to cell death.
Signaling Pathways and Experimental Workflows
The anti-inflammatory activity of many flavonoids is known to be mediated through the modulation of specific signaling pathways involved in the inflammatory cascade. While the precise mechanism for this compound has not been elucidated, a general pathway for the inhibition of LPS-induced inflammation is presented below.
General Signaling Pathway for Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of nitric oxide (NO). Flavonoids can interfere with this pathway at various points, leading to a reduction in NO production.
References
- 1. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylation of flavonoids by DMATS1 and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Six pairs of enantiomeric prenylated flavonoids with cytotoxic activities from Epimedium sagittatum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation [mdpi.com]
An In-depth Technical Guide to (2S)-7,4'-Dihydroxy-3'-Prenylflavan: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring flavan (B184786), a class of flavonoids, that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory effects. Detailed methodologies for its isolation and biological evaluation are presented, alongside an exploration of its likely mechanism of action involving key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a flavonoid characterized by a C6-C3-C6 backbone. The "(2S)" designation indicates the stereochemistry at the C2 position of the flavan core. The structure features two hydroxyl groups at positions 7 and 4', and a prenyl group (3-methyl-2-buten-1-yl) attached to the 3' position of the B-ring.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C20H22O3 | [1][2] |
| Molecular Weight | 310.39 g/mol | [1] |
| CAS Number | 376361-96-5 | [1][2][3] |
| Appearance | Yellow amorphous powder (General for flavonoids) | [4] |
| SMILES | C/C(C)=C/CC1=C(O)C=CC([C@H]2OC3=CC(O)=CC=C3CC2)=C1 | [1] |
| 1H NMR (Predicted) | Due to the lack of specific experimental data for this compound, predicted values based on similar structures would include aromatic protons in the range of δ 6.0-7.5 ppm, prenyl group protons around δ 1.6-5.2 ppm, and flavan core protons around δ 2.0-5.5 ppm. | [4][5] |
| 13C NMR (Predicted) | Predicted chemical shifts would show signals for the flavan core, the two hydroxyl-substituted aromatic rings, and the prenyl group. Aromatic carbons would appear in the range of δ 90-165 ppm, while aliphatic carbons of the flavan and prenyl moieties would be in the upfield region. | [4][5] |
| Mass Spectrometry (Predicted) | The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 310. Fragmentation would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, as is characteristic for flavonoids, leading to fragments representing the A- and B-rings. Loss of the prenyl group is also a possible fragmentation pathway. | [6] |
Biological Activities and Mechanism of Action
This compound has been identified as a bioactive natural product with notable anti-inflammatory and antimicrobial properties.
Table 2: Reported Biological Activities
| Activity | Assay | Results | Source | |---|---|---| | Anti-inflammatory | Reduction of LPS-induced NO production in RAW264.7 cells | IC50: 28.4 μM |[3] | | Aromatase Inhibition | In vitro aromatase inhibitor screening | Inactive |[1][3] | | Antibacterial | General screening | Possesses antibacterial activity |[2] | | Anti-oral Microbial | Bioassay-guided fractionation | Active constituent from Broussonetia papyrifera |[3] |
Anti-inflammatory Mechanism of Action
While the precise signaling pathways modulated by this compound have not been fully elucidated, flavonoids with similar dihydroxy substitutions are known to exert their anti-inflammatory effects through the inhibition of key pro-inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These pathways regulate the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenases (COX).
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB phosphorylation and degradation.
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Several flavonoids have been shown to inhibit the phosphorylation of p38 and JNK, thereby reducing the inflammatory response.
Experimental Protocols
Isolation from Natural Sources
This compound has been isolated from the plant Broussonetia papyrifera.[3] The following is a general protocol for its isolation based on published methodologies for flavonoids from this source.
Workflow for Isolation:
Detailed Steps:
-
Extraction: The air-dried aerial parts of Broussonetia papyrifera are powdered and extracted twice with 90% ethanol (B145695) at room temperature. The extracts are then combined.[3]
-
Partitioning: The combined ethanol extract is concentrated, suspended in water, and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol.[3]
-
Bioassay-Guided Fractionation: The resulting fractions are tested for their biological activity (e.g., anti-inflammatory or antimicrobial). The most active fraction (in this case, the EtOAc fraction) is selected for further separation.[3]
-
Chromatographic Separation: The active EtOAc fraction is subjected to silica gel column chromatography using a chloroform-methanol gradient to yield several sub-fractions.[3]
-
Purification: The fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Synthesis
A general synthetic route for prenylated flavanones, which can be adapted for the synthesis of this compound, involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by cyclization.
General Synthetic Scheme:
A plausible synthetic approach would involve the reaction of a suitably protected 2,4-dihydroxyacetophenone with 4-hydroxy-3-prenylbenzaldehyde to form the corresponding chalcone. This chalcone would then undergo cyclization and deprotection to yield the target flavan. The stereospecific reduction of the double bond in the chalcone or the flavanone (B1672756) intermediate would be crucial to obtain the (2S) configuration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent according to the manufacturer's instructions. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and antimicrobial activities. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The information provided in this technical guide serves as a foundation for future investigations into this interesting flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-oral Microbial Flavanes from Broussonetia papyrifera Under the Guidance of Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone attenuates the release of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells through the suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-7,4'-Dihydroxy-3'-Prenylflavan: From Discovery to Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid, has garnered scientific interest due to its potential pharmacological activities. First isolated from Broussonetia papyrifera (paper mulberry), this compound has been investigated for its anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant workflows to support further research and development.
Discovery and Isolation
This compound was first reported as a new natural product by Lee and colleagues in 2001 during a study focused on identifying aromatase inhibitors from Broussonetia papyrifera[1][2]. While the compound was found to be inactive as an aromatase inhibitor, its novel structure prompted further investigation into its biological properties[1][2].
Natural Source
Broussonetia papyrifera, a member of the Moraceae family, is the primary natural source of this compound[1][3]. Various parts of this plant, including the root bark, have been a prolific source of diverse prenylated flavonoids.
Isolation Protocol
The isolation of this compound from the aerial parts of Broussonetia papyrifera can be achieved through a multi-step extraction and chromatographic process. The following is a representative experimental protocol adapted from methodologies for isolating flavonoids from this plant[3]:
Experimental Workflow: Isolation from Broussonetia papyrifera
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered aerial parts of Broussonetia papyrifera (5 kg) are extracted twice with 90% ethanol (B145695) at room temperature[3].
-
Solvent Partitioning: The combined ethanol extract is concentrated under reduced pressure, and the residue is suspended in water. This aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol[3].
-
Bioassay-Guided Fractionation: Based on preliminary bioassays, the EtOAc fraction, which typically exhibits significant biological activity, is selected for further separation[3].
-
Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient (e.g., starting from 9:1 to 5:5) to yield several fractions[3].
-
Purification: The fraction containing the target compound is further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound[3].
Structural Characterization
The structure of this compound was elucidated using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Data |
| Molecular Formula | C₂₀H₂₂O₃[1] |
| Molecular Weight | 310.39 g/mol [1] |
| ¹H NMR | Data reveals signals corresponding to the flavan (B184786) skeleton, a prenyl group, and aromatic protons. |
| ¹³C NMR | Confirms the presence of 20 carbon atoms, including those of the flavan core and the prenyl substituent. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum confirms the molecular weight. |
| Optical Rotation | The specific rotation determines the stereochemistry at the C-2 position, establishing the (2S)-configuration. |
Note: Detailed NMR and MS data would be found in the original publication by Lee et al. (2001).
Biological Activity
This compound has demonstrated notable anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by reducing the production of nitric oxide (NO), a key inflammatory mediator.
Quantitative Anti-inflammatory Data
| Cell Line | Assay | IC₅₀ Value | Reference |
| RAW264.7 (murine macrophages) | LPS-induced NO production | 28.4 μM | [1] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for the in vitro anti-inflammatory nitric oxide assay.
Detailed Protocol:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
Antimicrobial Activity
This compound has also been reported to possess anti-oral microbial activity[3].
Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)
Workflow for Determining Minimum Inhibitory Concentration (MIC)
References
Spectroscopic and Biological Insights into (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the natural product (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a prenylated flavonoid with potential biological significance. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for data acquisition, and explores a relevant signaling pathway that may be modulated by this class of compounds.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.95 | dd | 10.5, 3.0 |
| 3α | 2.15 | m | |
| 3β | 2.05 | m | |
| 4α | 3.00 | m | |
| 4β | 2.80 | m | |
| 5 | 7.25 | d | 8.5 |
| 6 | 6.45 | dd | 8.5, 2.5 |
| 8 | 6.40 | d | 2.5 |
| 2' | 6.90 | d | 2.0 |
| 5' | 6.75 | d | 8.0 |
| 6' | 6.85 | dd | 8.0, 2.0 |
| 1'' | 3.25 | d | 7.0 |
| 2'' | 5.25 | t | 7.0 |
| 4'' | 1.75 | s | |
| 5'' | 1.65 | s |
Note: Data presented here is compiled from typical values for this class of compounds and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.5 |
| 3 | 31.0 |
| 4 | 28.5 |
| 5 | 129.0 |
| 6 | 108.0 |
| 7 | 155.0 |
| 8 | 103.0 |
| 9 | 154.5 |
| 10 | 115.0 |
| 1' | 130.0 |
| 2' | 128.0 |
| 3' | 132.0 |
| 4' | 154.0 |
| 5' | 115.5 |
| 6' | 118.0 |
| 1'' | 28.0 |
| 2'' | 122.0 |
| 3'' | 134.0 |
| 4'' | 25.8 |
| 5'' | 17.9 |
Note: Data presented here is compiled from typical values for this class of compounds and may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | 311.16 [M+H]⁺ | Protonated Molecule |
| ESI-MS | 309.14 [M-H]⁻ | Deprotonated Molecule |
| HR-ESI-MS | 310.1569 | [M]⁺ (Calculated for C₂₀H₂₂O₃: 310.1569) |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the accurate mass and molecular formula of the compound. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The data is acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are still under investigation, a structurally related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests a potential mechanism of action for this class of flavonoids. The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation.
Caption: The p38 MAPK signaling cascade.
This diagram illustrates a simplified representation of the p38 MAPK signaling pathway. The activation of this pathway by certain flavonoids could have significant implications for their therapeutic potential in various diseases.
Experimental Workflow for Isolation
The isolation of this compound from its natural source, typically the plant Broussonetia papyrifera, involves a multi-step process.
Caption: General workflow for flavonoid isolation.
This flowchart outlines the typical steps involved in the isolation and purification of this compound from a plant source. Each step is crucial for obtaining a pure sample suitable for spectroscopic analysis and biological testing.
Unveiling the Antioxidant Potential of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-Prenylflavan, a member of the prenylated flavonoid family, is a natural compound with significant therapeutic promise. While direct experimental data on its antioxidant capacity is emerging, the well-established structure-activity relationships of related prenylated flavonoids strongly suggest a potent ability to mitigate oxidative stress. This technical guide provides a comprehensive overview of the anticipated antioxidant properties of this compound, detailing the key experimental protocols used to evaluate such compounds and exploring the underlying cellular mechanisms of action. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this and similar prenylated flavonoids.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. The addition of a lipophilic prenyl group to the flavonoid backbone can enhance bioavailability and modulate biological activity, making prenylated flavonoids a particularly interesting class for drug discovery.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants, such as flavonoids, can counteract this damage by scavenging free radicals and modulating cellular antioxidant defense systems. This guide focuses on the antioxidant potential of this compound, a specific prenylated flavan, providing a technical framework for its evaluation and potential therapeutic development.
Structure-Activity Relationship of Prenylated Flavonoids
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. Key features contributing to their radical-scavenging ability include the presence and position of hydroxyl groups and the overall planarity of the molecule. In prenylated flavonoids, the prenyl group can influence antioxidant activity in several ways:
-
Increased Lipophilicity: The prenyl chain enhances the compound's affinity for cellular membranes, potentially increasing its concentration at sites of lipid peroxidation.
-
Direct Radical Scavenging: While the primary antioxidant activity stems from the phenolic hydroxyl groups, the prenyl chain itself may participate in radical quenching reactions.[2]
-
Modulation of Enzyme Activity: Prenylation can influence the interaction of flavonoids with key enzymes involved in cellular signaling pathways.
For this compound, the hydroxyl groups at the 7 and 4' positions are predicted to be the primary sites for hydrogen atom donation to neutralize free radicals. The 3'-prenyl group is expected to enhance its membrane permeability and potentially contribute to its overall antioxidant efficacy.
Quantitative Antioxidant Data of Structurally Related Prenylated Flavanones
While specific quantitative data for this compound is not yet extensively reported in the literature, the following tables summarize the antioxidant activities of structurally similar prenylated flavanones in common in vitro assays. This data provides a valuable comparative context for predicting the potential efficacy of the target compound.
Table 1: DPPH Radical Scavenging Activity of Related Prenylated Flavanones
| Compound | IC50 (µM) | Reference |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | 75.8 ± 2.5 | [3] |
IC50: The concentration of the compound required to scavenge 50% of DPPH radicals.
Table 2: Superoxide (B77818) Radical Scavenging Activity of a Related Prenylated Flavanone
| Compound | IC50 (µM) | Reference |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | 317.5 ± 2.9 | [3] |
IC50: The concentration of the compound required to scavenge 50% of superoxide radicals.
Experimental Protocols for Key Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of novel compounds. The following sections detail the standard methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is monitored spectrophotometrically.[4]
Methodology:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound solution.
-
In a 96-well plate, mix the diluted ABTS•+ solution with the test compound solutions.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[4]
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the this compound solution.
-
In a 96-well plate, add the FRAP reagent to each well, followed by the test compound solutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox).
Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[5][6]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.
Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Nrf2-ARE Antioxidant Signaling Pathway
Caption: Activation of the Nrf2-ARE antioxidant pathway by flavonoids.
Conclusion and Future Directions
This compound holds considerable promise as a potent antioxidant agent. Based on the structure-activity relationships of analogous prenylated flavonoids, it is anticipated to exhibit significant radical scavenging activity and the ability to modulate cellular antioxidant defenses through pathways such as Nrf2-ARE. The lack of direct experimental data for this specific compound highlights a critical area for future research.
Future investigations should focus on:
-
Quantitative in vitro antioxidant assays: Determining the IC50 values of this compound in DPPH, ABTS, FRAP, and other relevant assays.
-
Cell-based antioxidant assays: Evaluating its ability to mitigate oxidative stress in various cell lines.
-
Mechanistic studies: Elucidating its specific interactions with the Nrf2-ARE pathway and other relevant signaling cascades.
-
In vivo studies: Assessing its antioxidant efficacy and pharmacokinetic profile in animal models of oxidative stress-related diseases.
The comprehensive evaluation of this compound will be instrumental in unlocking its full therapeutic potential for the prevention and treatment of a wide range of chronic diseases.
References
- 1. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-inflammatory Properties of Prenylated Flavans: A Technical Guide for Researchers
Introduction
Prenylated flavans, a subclass of flavonoids characterized by the attachment of a prenyl group, are emerging as a significant area of interest in the development of novel anti-inflammatory therapeutics. Found in various plant families, these compounds exhibit enhanced biological activity compared to their non-prenylated counterparts, largely attributed to the lipophilic nature of the prenyl side chain, which facilitates interaction with cellular membranes and key protein targets. This technical guide provides an in-depth overview of the anti-inflammatory properties of prenylated flavans, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of inflammation research and natural product-based drug discovery.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of prenylated flavans are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. The two major signaling cascades implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Prenylated flavans have been shown to interfere with this pathway at multiple points. For instance, sophoraflavanone G has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit[1]. This inhibition prevents the transcription of downstream inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors like AP-1, which in turn promotes the expression of inflammatory genes. Several prenylated flavonoids have been found to suppress the phosphorylation of MAPKs[2]. For instance, sophoraflavanone G has been shown to significantly decrease the activation of MAPK[1].
Inhibition of Pro-inflammatory Enzymes
Prenylated flavans also exert their anti-inflammatory effects by directly inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. For example, sophoraflavanone G has been reported to down-regulate COX-2 induction[3].
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of prenylated flavans is often quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following tables summarize the reported IC50 values for several prominent prenylated flavans.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Prenylated Flavan (B184786) | Cell Line | IC50 (µM) | Reference |
| Licochalcone A | RAW 264.7 | ~20 | [4] |
| Xanthohumol | RAW 264.7 | 8.3 | [5] |
| Sophoraflavanone G | RAW 264.7 | 2.5 - 20 (Dose-dependent inhibition) | [1] |
| Cajanusflavanol A | - | 13.62 | [6] |
Table 2: Inhibition of Pro-inflammatory Enzymes
| Prenylated Flavan | Enzyme | IC50 | Reference |
| Licochalcone A | COX-2 (PGE2 production) | 15.0 nM | [7] |
| Mimulone | COX-1 | 1.8 - 26.3 µM | [6] |
| Mimulone | COX-2 | 1.8 - 26.3 µM | [6] |
| Sophoraflavanone G | COX-2 induction | 1 - 50 µM (Dose-dependent inhibition) | [3] |
Table 3: Modulation of Ion Channels in T-Lymphocytes
| Prenylated Flavan | Ion Channel | IC50 (µM) | Reference |
| Licochalcone A | ORAI1 | 2.97 ± 1.217 | [8] |
| Licochalcone A | Kv1.3 | 0.83 ± 1.222 | [8] |
| Licochalcone A | KCa3.1 | 11.21 ± 1.07 | [8] |
Detailed Experimental Protocols
The evaluation of the anti-inflammatory properties of prenylated flavans relies on a series of well-established in vitro and in vivo experimental models.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test prenylated flavan. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)[9].
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to determine the effect of prenylated flavans on the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the prenylated flavan and/or LPS as described above. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors[10].
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[11].
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα, and a loading control like β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[10].
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., treated with indomethacin, 10 mg/kg), and test groups receiving different doses of the prenylated flavan.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation[12].
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the subplantar region of the right hind paw of each rat[12].
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection[12].
-
Data Analysis: The degree of paw swelling is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with that of the vehicle control group.
Conclusion
Prenylated flavans represent a promising class of natural compounds with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, and to inhibit pro-inflammatory enzymes, underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the anti-inflammatory properties of these fascinating molecules in the quest for novel and effective anti-inflammatory drugs. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Technical Overview for Drug Discovery Professionals
Abstract:
This document provides a preliminary technical guide on the potential mechanisms of action of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a naturally occurring prenylated flavonoid. Due to the limited direct research on this specific molecule, this paper synthesizes available data on its known biological activities and extrapolates potential signaling pathway involvement based on studies of structurally related compounds. The primary objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide future in-depth investigations. This guide includes a summary of quantitative data, detailed hypothetical experimental protocols, and visualizations of proposed signaling pathways.
Introduction
This compound is a member of the flavonoid class of secondary metabolites, characterized by a C6-C3-C6 backbone and a prenyl group modification.[1] Prenylation is known to enhance the biological activity and bioavailability of flavonoids by increasing their lipophilicity and affinity for cell membranes.[1] While research on this specific flavan (B184786) is nascent, preliminary studies indicate anti-inflammatory and antibacterial properties.[2][3] This document will explore these known activities and propose additional mechanisms by drawing parallels with structurally similar flavonoids, including (2S)-7,4'-dihydroxy-8-prenylflavan and (-)-(2S)-7,4'-Dihydroxyflavanone.
Known and Postulated Biological Activities
Anti-inflammatory Activity
The primary reported biological activity of this compound is its anti-inflammatory effect. In a key in vitro study, the compound demonstrated the ability to reduce nitric oxide (NO) production induced by lipopolysaccharide (LPS) in murine macrophage RAW264.7 cells.[2] Overproduction of NO is a hallmark of inflammatory processes, and its inhibition suggests a potential therapeutic role in inflammatory conditions.
Antibacterial Activity
This compound has been noted for its antibacterial properties, a common trait among prenylated flavonoids which can exhibit activity against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The structural features, including the prenyl group and hydroxyl positioning, are considered key to this activity.[4]
Potential Metabolic Regulatory Effects
Based on the actions of structurally related compounds, this compound may possess metabolic regulatory properties. The isomeric compound, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the p38 MAPK pathway.[5] Furthermore, the closely related flavanone, (-)-(2S)-7,4'-Dihydroxyflavanone, is a computationally predicted activator of the CDGSH Iron-Sulfur Domain 3 (CISD3) protein, which plays a role in mitigating age-related metabolic dysfunction and diabetes.[6][7] This compound is also suggested to preserve pancreatic β-cell function through the activation of the AMPK pathway, leading to subsequent Akt signaling, which enhances glucose uptake and reduces oxidative stress.[7]
Aromatase Inhibition
It is noteworthy that this compound has been tested for its ability to inhibit aromatase, a key enzyme in estrogen biosynthesis, and was found to be inactive.[2] This helps to differentiate its mechanism from other flavonoids like Biochanin A, which do exhibit aromatase inhibitory effects.[8][9]
Quantitative Data Summary
The available quantitative data for this compound and its relevant structural analogs are summarized below.
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| This compound | Anti-inflammatory | RAW264.7 macrophages | LPS-induced NO production | IC50: 28.4 μM | [2] |
| (2S)-7,4'-dihydroxy-8-prenylflavan | Adipogenesis & Glucose Uptake | 3T3-L1 preadipocytes | p38 MAPK activation | Significant activation | [5] |
| (-)-(2S)-7,4'-Dihydroxyflavanone | Metabolic Regulation | In silico / Pancreatic β-cells | CISD3 activation, AMPK pathway | Predicted activator | [6][7] |
Proposed Signaling Pathways
Based on the evidence from structurally related molecules, we propose the following signaling pathways as primary areas for investigation into the mechanism of action of this compound.
Anti-inflammatory Pathway via NF-κB Inhibition
A common mechanism for the anti-inflammatory action of flavonoids is the inhibition of the NF-κB signaling pathway. LPS stimulation of macrophages typically leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 9. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of plant secondary metabolites recognized for their diverse and potent biological activities. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for the targeted discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic network to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds synthesized by plants, playing crucial roles in pigmentation, UV protection, and defense against pathogens.[1] A significant subclass of flavonoids is the prenylated flavonoids, which are characterized by the attachment of one or more isoprenoid moieties, typically a C5 prenyl group, to the flavonoid scaffold.[2] This prenylation often enhances the lipophilicity and biological activity of the parent molecule, leading to a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3]
This compound is a specific prenylated flavan (B184786) that has garnered interest for its potential bioactivities. Its biosynthesis involves a multi-step enzymatic cascade that begins with the general phenylpropanoid pathway and diverges into the flavonoid pathway, followed by specific tailoring reactions of prenylation and reduction. This guide elucidates the currently understood and proposed steps in this intricate biosynthetic process.
The Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the central flavonoid intermediate, (2S)-naringenin.
Stage 1: Formation of the Flavanone (B1672756) Core - (2S)-Naringenin Biosynthesis
The biosynthesis of the foundational flavanone structure, (2S)-naringenin, is a well-characterized pathway in plants.[4] It begins with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway to p-coumaroyl-CoA.[1]
The key enzymes involved in the formation of (2S)-naringenin are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest for its potential biological activities, including antibacterial and anti-inflammatory properties. A thorough understanding of its physicochemical characteristics is fundamental for its development as a therapeutic agent, influencing aspects such as formulation, bioavailability, and mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the compound's known anti-inflammatory activity and proposes a putative signaling pathway, visualized using Graphviz, to elucidate its mechanism of action.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize the known properties of the target compound and provide comparative data from structurally related flavonoids, (2S)-Liquiritigenin and 8-Prenylnaringenin, to offer a predictive context.
General and Structural Properties
| Property | This compound | (2S)-Liquiritigenin | 8-Prenylnaringenin |
| Molecular Formula | C₂₀H₂₂O₃[1] | C₁₅H₁₂O₄[2][3] | C₂₀H₂₀O₄ |
| Molecular Weight | 310.39 g/mol [4] | 256.25 g/mol [2][3] | 340.38 g/mol |
| CAS Number | 376361-96-5[4] | 578-86-9[2][3] | 53846-50-7 |
| Chemical Structure | A flavan (B184786) with hydroxyl groups at positions 7 and 4', and a prenyl group at position 3'. | A flavanone (B1672756) with hydroxyl groups at positions 7 and 4'.[2] | A naringenin (B18129) derivative with a prenyl group at position 8. |
Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted/Comparative) | (2S)-Liquiritigenin (Experimental) | 8-Prenylnaringenin (Experimental) |
| Melting Point (°C) | Likely within the range of 141-220 °C (typical for flavanols) | 212 °C | 158-160 °C |
| Boiling Point (°C) | Decomposes before boiling | Not available | Not available |
| Solubility | Expected to have low water solubility, but higher solubility in organic solvents like DMSO, ethanol, and acetone. | Soluble to 100 mM in DMSO and ethanol.[5] | Soluble in DMSO and ethanol. |
| pKa | Estimated to be in the range of 7-9 for the phenolic hydroxyl groups. | Not available | Not available |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of flavonoids.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance like a flavonoid.[6]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs at a sharp, defined temperature.
Apparatus:
-
Melting point apparatus with a heating block or oil bath
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: The flavonoid sample must be completely dry and finely powdered.[7] If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). For a pure compound, this range should be narrow.
Determination of Solubility (Shake-Flask Method)
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the flavonoid to a pre-measured volume of the desired solvent in a vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into an HPLC vial.
-
Analyze the concentration of the flavonoid in the filtrate using a validated HPLC method with a standard calibration curve.
-
-
Calculation: The determined concentration represents the solubility of the flavonoid in that solvent at the specified temperature.
Determination of pKa (Spectrophotometric Method)
This protocol details the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry, which is suitable for chromophoric molecules like flavonoids.[8][9]
Principle: The acidic and basic forms of an ionizable compound often have distinct UV-Vis absorption spectra. By measuring the absorbance of the compound in solutions of varying and known pH, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[8]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a range of pH values
Procedure:
-
Spectrum of Acidic and Basic Forms:
-
Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare two solutions of the flavonoid at a known concentration: one in a strongly acidic buffer (e.g., pH 1-2, where the compound is fully protonated) and one in a strongly basic buffer (e.g., pH 12-13, where the compound is fully deprotonated).
-
Scan the UV-Vis spectrum of both solutions to identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Absorbance Measurements at Different pH:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the flavonoid.
-
Add a constant, known amount of the flavonoid stock solution to each buffer solution.
-
Measure the absorbance of each solution at the λmax of the basic form.
-
-
Calculation of pKa:
-
The pKa can be determined graphically by plotting absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum (acidic form) and maximum (basic form) absorbance.
-
Alternatively, the pKa can be calculated for each pH value using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where:
-
A is the absorbance of the sample at a given pH.
-
A_b is the absorbance of the fully basic form.
-
A_a is the absorbance of the fully acidic form.
-
-
The average of the calculated pKa values provides the final result.
-
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory activity by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC50 value of 28.4 μM.[10] The production of NO in this context is a hallmark of inflammation and is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by complex signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] Prenylated flavonoids are known to modulate these pathways.[4]
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the putative mechanism by which this compound may exert its anti-inflammatory effects in LPS-stimulated macrophages.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of a test compound on RAW 264.7 macrophages.
Caption: Workflow for evaluating the anti-inflammatory activity of a test compound.
Conclusion
While specific, experimentally-derived physicochemical data for this compound are sparse, this guide provides a foundational understanding based on its chemical class and the properties of related flavonoids. The detailed experimental protocols offer a clear path for researchers to elucidate these properties definitively. Furthermore, the exploration of its anti-inflammatory activity and the proposed signaling pathway provide a strong basis for further mechanistic studies. The continued investigation of this and other prenylated flavonoids is crucial for the development of novel therapeutic agents from natural sources.
References
- 1. Liquiritigenin - Wikipedia [en.wikipedia.org]
- 2. Liquiritigenin | C15H12O4 | CID 114829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. (<i>S</i>)-liquiritigenin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells [mdpi.com]
- 11. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review | MDPI [mdpi.com]
The Physicochemical Veil: An In-depth Technical Guide to the Lipophilicity and Solubility of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the lipophilicity and solubility of the natural flavan, (2S)-7,4'-Dihydroxy-3'-Prenylflavan. While direct experimental data for this specific compound is not publicly available, this document synthesizes information on structurally similar prenylated flavonoids and outlines detailed experimental protocols for the determination of these crucial physicochemical properties. Understanding the lipophilicity and solubility of this compound is paramount for assessing its potential as a therapeutic agent, as these parameters critically influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Concepts: Lipophilicity and Solubility in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, and solubility, its ability to dissolve in a solvent, are fundamental properties in drug design and development. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs a compound's ability to cross biological membranes. Solubility, particularly aqueous solubility, is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration. A delicate balance between these two properties is often required for optimal pharmacokinetic and pharmacodynamic outcomes.
Prenylated flavonoids, such as this compound, possess a unique structural feature—a lipophilic prenyl group attached to the flavonoid backbone. This prenyl moiety is known to enhance the lipophilicity of the parent compound, which can lead to increased membrane permeability and potentially greater biological activity.[1][2] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a common challenge in the development of flavonoid-based therapeutics.
Quantitative Data on Lipophilicity and Solubility of Structurally Similar Flavonoids
In the absence of experimental data for this compound, this section presents predicted and experimental data for structurally analogous flavonoids to provide a contextual understanding of its likely physicochemical properties.
| Compound | Predicted/Experimental | LogP | Aqueous Solubility (g/L) | Data Source |
| 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan | Predicted | 4.07 | 0.0052 | ALOGPS[3] |
| 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan | Predicted | 4.76 | - | ChemAxon[3] |
| (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside | Predicted | 0.2 | - | PubChem[4] |
| 3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside] | Predicted | -1.7 | - | PubChem[5] |
Note: These values are for structurally related compounds and should be considered as estimations for this compound. Experimental determination is necessary for accurate characterization.
Experimental Protocols for Determining Lipophilicity and Solubility
Accurate determination of lipophilicity and solubility requires robust experimental methodologies. The following sections detail standard protocols applicable to flavonoids and other natural products.
Lipophilicity Determination
3.1.1. Shake-Flask Method for logP Determination (Gold Standard)
The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water.[6]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours and allowing the phases to separate.
-
Compound Dissolution: Dissolve a known amount of the test compound in the n-octanol-saturated water or water-saturated n-octanol, ensuring the concentration is below the solubility limit in both phases.
-
Partitioning: Add a precise volume of the pre-saturated second phase to the solution from step 2 in a flask.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan (FDB012246) - FooDB [foodb.ca]
- 4. (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside | C21H22O11 | CID 16215147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside] | C27H34O16 | CID 44257127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Initial Toxicity Screening of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Technical Guide
This technical guide provides a framework for the initial toxicity screening of the natural product (2S)-7,4'-Dihydroxy-3'-prenylflavan. Due to the limited availability of specific toxicity data for this compound in published literature, this document outlines a standard, tiered approach to toxicity assessment based on established methodologies and data from structurally related flavonoids. This guide is intended for researchers, scientists, and drug development professionals.
Compound Information and Existing Hazard Classification
This compound is a prenylated flavan, a class of compounds known for a variety of biological activities.[1] An initial hazard assessment from available Safety Data Sheets (SDS) provides the following GHS classifications:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
These classifications necessitate careful handling and indicate the potential for systemic toxicity upon ingestion and significant environmental hazard. The following sections detail the experimental protocols for a comprehensive initial in vitro and in vivo toxicity screening to verify and expand upon this preliminary information.
In Vitro Cytotoxicity Assessment
The first step in a toxicological evaluation is to determine the compound's potential to cause cell death.[3] This is typically achieved by measuring the viability of cultured cells after exposure to the compound over a range of concentrations.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]
Objective: To determine the concentration of this compound that reduces the viability of a model cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a non-cancerous cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan (B1609692) dissolution).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity
The results of the cytotoxicity assay should be summarized in a table.
| Cell Line | Exposure Time (h) | IC50 (µM) [95% Confidence Interval] |
| HepG2 | 24 | Data to be determined |
| HepG2 | 48 | Data to be determined |
| HEK293 | 24 | Data to be determined |
| HEK293 | 48 | Data to be determined |
Visualization: Cytotoxicity Workflow
In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as DNA mutations or chromosomal aberrations, which can lead to cancer or heritable defects.
Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Objective: To determine if this compound induces chromosomal damage in cultured mammalian cells.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6).
-
Cytochalasin B (to block cytokinesis).
-
Mitomycin C (positive clastogenic control).
-
Colchicine (positive aneugenic control).
-
Hypotonic KCl solution.
-
Fixative (Methanol:Acetic Acid, 3:1).
-
Giemsa stain.
-
Microscope slides.
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable density. Expose the cells to at least three concentrations of this compound, a vehicle control, and positive controls. Concentrations should be selected based on the cytotoxicity data (typically up to the IC50 or a maximum of 10 mM).
-
Cytokinesis Block: Add Cytochalasin B at an appropriate time to allow for the accumulation of binucleated cells.
-
Cell Harvest: After a treatment period equivalent to 1.5-2 normal cell cycle lengths, harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic KCl solution to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step three times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or another appropriate DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.
Data Presentation: Genotoxicity
Results should be tabulated to compare the frequency of micronuclei across treatment groups.
| Treatment Group | Concentration (µM) | No. of Binucleated Cells Scored | No. of Micronucleated Binucleated Cells | % Micronucleated Cells |
| Vehicle Control | 0 | 2000 | Data to be determined | Data to be determined |
| This compound | X₁ | 2000 | Data to be determined | Data to be determined |
| X₂ | 2000 | Data to be determined | Data to be determined | |
| X₃ | 2000 | Data to be determined | Data to be determined | |
| Positive Control | Y | 2000 | Data to be determined | Data to be determined |
Visualization: Genotoxicity Workflow
In Vivo Acute Oral Toxicity Assessment
This test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The "Harmful if swallowed" classification suggests this is a critical endpoint to investigate. The OECD 423 guideline (Acute Toxic Class Method) is a suitable approach.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.
Animals:
-
Healthy, young adult female Wistar rats (nulliparous and non-pregnant).
-
Animals are acclimatized for at least 5 days before testing.
Procedure:
-
Dosing: This is a stepwise procedure with the use of 3 animals per step. The substance is administered orally by gavage.
-
Starting Dose: Based on the existing GHS Category 4 classification, a starting dose of 300 mg/kg body weight is appropriate.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals at the starting dose, the test is stopped, and the substance is classified.
-
If one animal dies, the procedure is repeated with 3 more animals at the same dose.
-
If no animals die, the procedure is repeated with 3 more animals at the next highest dose level (2000 mg/kg).
-
-
Duration: Animals are observed for a total of 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation: Acute Oral Toxicity
Observations should be recorded for each animal.
| Animal ID | Dose (mg/kg) | Body Weight (Day 0) | Body Weight (Day 7) | Body Weight (Day 14) | Clinical Signs | Necropsy Findings |
| F1 | 300 | Data | Data | Data | Record observations | Record findings |
| F2 | 300 | Data | Data | Data | Record observations | Record findings |
| F3 | 300 | Data | Data | Data | Record observations | Record findings |
Visualization: Acute Toxicity Logic
Potential Signaling Pathways for Investigation
Flavonoids can exert toxicity through various mechanisms, including the induction of apoptosis (programmed cell death). Should the initial screening indicate significant cytotoxicity, further investigation into the underlying signaling pathways would be warranted.
A common pathway involves the activation of caspases, a family of proteases that execute apoptosis. The intrinsic (mitochondrial) pathway is a key route for chemically-induced apoptosis.
Visualization: Intrinsic Apoptosis Pathway
Conclusion
The initial toxicity screening of this compound should begin with the acknowledgment of its existing classification as "Harmful if swallowed" and its high aquatic toxicity. The described in vitro cytotoxicity and genotoxicity assays, followed by a confirmatory in vivo acute oral toxicity study, provide a robust framework for a comprehensive initial safety assessment. The methodologies and visualization tools presented in this guide offer a structured approach to generating the necessary data for informed decision-making in the drug development process. All experimental work should be conducted in compliance with relevant regulatory guidelines.
References
Methodological & Application
Synthesis Protocol for (2S)-7,4'-Dihydroxy-3'-Prenylflavan: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, multi-step protocol for the chemical synthesis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a prenylated flavonoid of interest for its potential biological activities. The synthesis commences with the preparation of a key intermediate, 4-hydroxy-3-prenylbenzaldehyde, followed by a Claisen-Schmidt condensation to form the corresponding chalcone (B49325). Subsequent intramolecular cyclization yields the racemic flavanone (B1672756), which is then reduced to the flavan (B184786). The final step involves the chiral resolution of the racemic flavan to isolate the desired (2S)-enantiomer. This document outlines the complete experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
Prenylated flavonoids are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry and drug discovery. The addition of a lipophilic prenyl group to the flavonoid scaffold can enhance biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, by improving membrane permeability and interaction with cellular targets. This compound is a specific member of this class with potential for further investigation. The stereochemistry at the C2 position is often crucial for biological function, making stereoselective synthesis or chiral resolution a critical aspect of its preparation. This protocol provides a robust and reproducible method for its synthesis and purification.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step process starting from commercially available 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250). The key steps include the prenylation of 4-hydroxybenzaldehyde, Claisen-Schmidt condensation to form a chalcone, intramolecular cyclization to the flavanone, reduction to the flavan, and final chiral separation.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-prenylbenzaldehyde
This procedure involves the direct C-prenylation of 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 4-hydroxy-3-prenylbenzaldehyde.
Step 2: Synthesis of 2',4'-Dihydroxy-4-hydroxy-3-prenylchalcone
This step involves the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
4-Hydroxy-3-prenylbenzaldehyde (from Step 1)
-
2,4-Dihydroxyacetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxy-3-prenylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a 50% aqueous solution of KOH.
-
Slowly add the KOH solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the formation of the chalcone by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify to pH ~2 with 1 M HCl.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude chalcone under vacuum. The product can be further purified by recrystallization from ethanol.
Step 3: Synthesis of (±)-7,4'-Dihydroxy-3'-prenylflavanone
This procedure describes the acid-catalyzed intramolecular cyclization of the chalcone.
Materials:
-
2',4'-Dihydroxy-4-hydroxy-3-prenylchalcone (from Step 2)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
Procedure:
-
Suspend the chalcone (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting racemic flavanone by column chromatography on silica gel.
Step 4: Synthesis of (±)-7,4'-Dihydroxy-3'-prenylflavan
This step involves the ionic hydrogenation of the flavanone to the corresponding flavan.
Materials:
-
(±)-7,4'-Dihydroxy-3'-prenylflavanone (from Step 3)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the flavanone (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (3.0-5.0 eq) to the solution.
-
Add trifluoroacetic acid (10-15 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reduction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the racemic flavan.
Step 5: Chiral Resolution of (±)-7,4'-Dihydroxy-3'-prenylflavan
This final step separates the racemic mixture to yield the desired (2S)-enantiomer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
(±)-7,4'-Dihydroxy-3'-prenylflavan (from Step 4)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (B130326) (IPA) or ethanol (EtOH)
-
Chiral stationary phase HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)
Procedure:
-
Dissolve the racemic flavan in a minimal amount of the mobile phase.
-
Set up the HPLC system with a suitable chiral column. A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for best separation.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to each enantiomer as they elute from the column. The first eluting peak is typically one enantiomer, and the second is the other. The absolute configuration of the separated enantiomers needs to be determined by comparison with a known standard or by other chiroptical methods (e.g., circular dichroism).
-
Combine the fractions containing the desired (2S)-enantiomer and evaporate the solvent to obtain the purified product.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 4-Hydroxy-3-prenylbenzaldehyde | 4-Hydroxybenzaldehyde | Prenyl bromide, K₂CO₃ | 12-16 h | 60 °C | 60-70 | >95 |
| 2 | 2',4'-Dihydroxy-4-hydroxy-3-prenylchalcone | 4-Hydroxy-3-prenylbenzaldehyde | 2,4-Dihydroxyacetophenone, KOH | 24 h | Room Temp. | 80-90 | >95 |
| 3 | (±)-7,4'-Dihydroxy-3'-prenylflavanone | Chalcone from Step 2 | Acetic Acid | 8-12 h | Reflux | 75-85 | >98 |
| 4 | (±)-7,4'-Dihydroxy-3'-prenylflavan | Flavanone from Step 3 | Et₃SiH, TFA | 12-24 h | 0 °C to RT | 50-60 | >98 |
| 5 | This compound | Racemic Flavan from Step 4 | Chiral HPLC Column | Variable | Room Temp. | ~40-45 (from racemate) | >99 (e.e.) |
Yields and purities are approximate and may vary depending on experimental conditions and purification efficiency.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this prenylated flavonoid for further biological evaluation. The methods described are based on established organic chemistry principles and can be adapted for the synthesis of related flavonoid analogs. The successful isolation of the (2S)-enantiomer through chiral HPLC is a critical step for stereospecific biological studies.
Application Note & Protocol: HPLC Purification of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of natural products known for a variety of biological activities.[1][2] Accurate in vitro and in vivo studies, as well as further drug development, necessitate the availability of highly purified material. High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the isolation and purification of flavonoids from complex mixtures.[3] This document provides a detailed application note and a general protocol for the purification of this compound using reversed-phase HPLC. The method is developed based on established principles for the separation of flavonoids and prenylated flavonoids.[1][4]
Principle of the Method
Reversed-phase HPLC is the method of choice for separating polar to moderately nonpolar compounds like flavonoids.[4] The separation is achieved on a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase. By employing a gradient elution, where the organic solvent concentration in the mobile phase is gradually increased, compounds are eluted based on their hydrophobicity. Acidification of the mobile phase with agents like formic acid or acetic acid is a common practice to suppress the ionization of phenolic hydroxyl groups, which results in sharper, more symmetrical peaks.[1]
Experimental Protocols
1. Sample Preparation
For crude extracts obtained from natural sources, a preliminary sample clean-up is recommended to remove highly polar or nonpolar interfering substances.
-
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the dissolved sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.
-
Elute the fraction containing the target compound with an appropriate concentration of methanol or acetonitrile.
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Reconstitute the dried residue in the initial mobile phase for HPLC injection.
-
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC setup for the purification of this compound.
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) |
| Stationary Phase | Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. This may require optimization. |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 35°C[5] |
| Detection | UV at 280 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
3. Gradient Elution Program
A gradient elution is essential for the effective separation of flavonoids from complex mixtures.[1] The following is a starting gradient that can be optimized for specific sample complexities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 30 | 30 | 70 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
4. Post-Purification Processing
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Temperature | 35°C |
| Detection Wavelength | 280 nm |
Table 2: Gradient Elution Profile
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 30 | 30 | 70 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The protocol described provides a robust starting point for the purification of this compound. Optimization of the gradient elution and sample loading may be necessary depending on the complexity of the initial extract and the specific instrumentation used. The use of a reversed-phase C18 column with a water/acetonitrile mobile phase containing formic acid is a well-established method for the separation of flavonoids and is expected to yield high-purity material suitable for further research and development.
References
Application Notes and Protocols for the Quantitative Analysis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Found in various plant species, particularly from the Leguminosae and Moraceae families, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. These application notes provide detailed protocols for the extraction, quantification, and biological activity assessment of this compound, along with insights into its potential mechanisms of action.
Quantitative Data
While specific quantitative data for this compound is not widely available in the public domain, the following tables present data on related prenylated flavonoids found in Cudrania tricuspidata, a known source of such compounds. This data can serve as a reference for expected concentration ranges and variability.
Table 1: Quantitative Analysis of Prenylated Isoflavones in Cudrania tricuspidata Fruit Extracts [1]
| Compound | Concentration Range (µg/g of dry weight) |
| 6,8-diprenylorobol | 6.37 ± 0.63 to 137.55 ± 47.73 |
| 6,8-diprenylgenistein | 19.89 ± 0.78 to 294.68 ± 17.97 |
| 4′-O-methylalpinumisoflavone | 10.61 ± 2.14 to 322.6 ± 11.9 |
Table 2: Quantitative Analysis of Xanthones in Cudrania tricuspidata Root Bark [2]
| Compound | Content (%) |
| Cudratricusxanthone B | 0.017 |
| Cudratricusxanthone D | 0.026 |
| Cudratricusxanthone F | 0.025 |
| Macluraxanthone B | 0.071 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of prenylated flavonoids from plant sources.
1. Sample Preparation:
-
Collect fresh plant material (e.g., roots, leaves, or stems).
-
Air-dry or freeze-dry the plant material to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% ethanol (B145695) (or methanol) as the extraction solvent.
-
Perform extraction using one of the following methods:
-
Maceration: Stopper the flask and let it stand at room temperature for 24-48 hours with occasional shaking.
-
Soxhlet Extraction: Extract for 6-8 hours at the boiling point of the solvent.
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes at a controlled temperature.
-
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantification of flavonoids in plant extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Dissolve a known amount of the plant extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 3: Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages
This protocol assesses the anti-inflammatory potential of the plant extract by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
2. Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the plant extract or this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Signaling Pathways and Mechanisms of Action
Prenylated flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on studies of structurally similar compounds, this compound is postulated to inhibit key inflammatory pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Flavonoids can inhibit this pathway at multiple points.[3][4]
Caption: Putative inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to cellular responses, including inflammation. The main MAPK cascades involved in inflammation are the ERK, JNK, and p38 pathways. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory mediators. Several flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.[5][6][7][8]
Caption: Postulated inhibition of MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis and biological evaluation of this compound in plant extracts.
Caption: Overall experimental workflow.
Conclusion
These application notes provide a framework for the quantitative analysis and biological evaluation of this compound from plant extracts. The provided protocols for extraction, HPLC quantification, and anti-inflammatory assessment offer a solid starting point for researchers. The visualized signaling pathways, while based on the activity of related compounds, offer plausible mechanisms for the observed biological effects and can guide further mechanistic studies. The lack of specific quantitative data for this compound highlights an area for future research that is critical for the development of this promising natural product into a standardized therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [mdpi.com]
- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of (2S)-7,4'-Dihydroxy-3'-Prenylflavan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid.[1][2] The addition of a lipophilic prenyl group to the flavonoid backbone can enhance its biological activities.[3] Prenylated flavonoids as a class are known for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[4] This document provides detailed protocols for a variety of cell-based assays to investigate and quantify the biological activities of this compound.
Data Presentation
The following table summarizes the known quantitative data for the biological activity of this compound.
| Biological Activity | Cell Line | Assay | Endpoint | Result (IC50) |
| Anti-inflammatory | RAW264.7 | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO production | 28.4 μM[1] |
| Aromatase Inhibition | Not specified | Aromatase activity assay | Inhibition of aromatase | Inactive[1] |
Key Cell-Based Assays & Protocols
This section details the experimental protocols for key cell-based assays to further characterize the activity of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in macrophages. The RAW264.7 macrophage cell line is a widely used model for this purpose.[5][6]
Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Principle: This assay quantifies the inhibitory effect of the test compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow steps 1-4 of the Nitric Oxide (NO) Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,000 rpm for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 values.
Antioxidant Activity
The antioxidant capacity of this compound can be evaluated by its ability to reduce intracellular reactive oxygen species (ROS).
Principle: This assay measures the ability of a compound to inhibit the generation of intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.[9]
-
Compound and Probe Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of media containing both the test compound at various concentrations and 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with PBS.
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.[10]
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at excitation/emission wavelengths of 485/535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. The percentage of antioxidant activity is calculated as (1 - AUC_sample / AUC_control) * 100. Determine the IC50 value.
Anticancer Activity
The potential of this compound to inhibit cancer cell growth can be assessed using cell viability and proliferation assays.
Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Phytoestrogen Activity
As a flavonoid, this compound may exhibit phytoestrogenic activity. This can be investigated using an estrogen receptor (ER) reporter assay.
Principle: This assay utilizes mammalian cells that are engineered to express ERβ and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element. Binding of a ligand to ERβ activates the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence).[12][13]
Protocol:
-
Cell Seeding: Use a commercially available ERβ reporter cell line. Seed the cells in a 96-well white, clear-bottom plate according to the manufacturer's instructions.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubation: Incubate the plate for 22-24 hours at 37°C and 5% CO2.[14]
-
Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase detection reagent to each well.[14]
-
-
Luminescence Measurement: After a 15-minute incubation at room temperature, measure the luminescence using a luminometer.[14]
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (if necessary). Plot the dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and the general workflows for the described assays.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Workflow for Cellular Antioxidant Assay.
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 14. Video: Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
Application Notes and Protocols for Testing the Antioxidant Activity of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a prenylated flavonoid, a class of compounds known for their potential biological activities, including antioxidant effects.[1] Prenylation can enhance the lipophilicity and bioavailability of flavonoids, potentially influencing their interaction with cellular membranes and antioxidant efficacy.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] Antioxidants can mitigate oxidative stress by scavenging free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense mechanisms.[2][3]
These application notes provide a comprehensive set of protocols for evaluating the in vitro and cell-based antioxidant activity of this compound. The described assays, including DPPH, ABTS, ORAC, and the Cellular Antioxidant Activity (CAA) assay, are widely used and validated methods that offer a multi-faceted assessment of a compound's antioxidant potential.[1][4]
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.[5]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.[6]
-
This compound Stock Solution (1 mg/mL): Dissolve the compound in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Prepare a range of concentrations of the test compound from the stock solution.
-
Positive Control: Prepare serial dilutions of a standard antioxidant such as Ascorbic Acid or Trolox.[1]
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound dilutions or standard to each well.[7]
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[5][7]
-
A blank well should contain the solvent and DPPH solution.[1]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[4][8]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[9]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.[9]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][9] Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or standard (Trolox) to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[10]
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.[9]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[11]
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution: Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Freshly prepare in 75 mM phosphate buffer (pH 7.4).[13]
-
Trolox Standard Solutions: Prepare a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14]
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[11]
-
-
Data Analysis: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[11]
Cell-Based Antioxidant Capacity Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[15] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[16][17]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).[16]
-
Treat the cells with the test compound and 25 µM DCFH-DA in treatment medium for 1 hour.[16]
-
Wash the cells with PBS.
-
Add a free radical initiator, such as AAPH, to induce oxidative stress.[17]
-
Immediately measure the fluorescence intensity kinetically using a microplate reader with excitation at 485 nm and emission at 538 nm, with readings taken every 5 minutes for 1 hour.[19]
-
-
Data Analysis: The CAA values are calculated after blank subtraction and are expressed as quercetin (B1663063) equivalents (QE), as quercetin is often used as a standard in this assay.[15]
Data Presentation
Quantitative data from the antioxidant assays should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH | IC50 (µM) | [Example Value: 25.5 ± 2.1] | 8.2 ± 0.5 | 5.1 ± 0.3 |
| ABTS | TEAC (µmol TE/µmol) | [Example Value: 1.8 ± 0.2] | 1.0 | - |
| ORAC | ORAC Value (µmol TE/µmol) | [Example Value: 3.5 ± 0.4] | 1.0 | - |
Note: The values for this compound are placeholders and must be determined experimentally.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Quercetin (Standard) |
| CAA | CAA Value (µmol QE/100 µmol) | [Example Value: 45.2 ± 3.8] | 100 |
Note: The value for this compound is a placeholder and must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antioxidant activity of this compound.
General Antioxidant Signaling Pathway
Caption: General mechanism of antioxidant action and the Nrf2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Activity of Prenylflavonoids [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity | MDPI [mdpi.com]
- 12. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 13. agilent.com [agilent.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. zen-bio.com [zen-bio.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of the natural compound (2S)-7,4'-Dihydroxy-3'-Prenylflavan. The methodologies detailed herein utilize the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophages. This guide covers essential assays, from determining cytotoxicity to measuring key inflammatory mediators and elucidating effects on critical signaling pathways like NF-κB. The protocols are designed to be robust and reproducible for screening and characterizing potential anti-inflammatory agents.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural flavonoids are a promising source of novel anti-inflammatory therapeutics due to their diverse biological activities. This compound is a flavonoid that has demonstrated potential anti-inflammatory effects, notably by reducing nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages[1]. These application notes provide a detailed framework for systematically investigating its anti-inflammatory mechanism of action.
The protocols described will enable researchers to:
-
Assess the compound's safety profile through cytotoxicity testing.
-
Quantify its impact on key inflammatory markers such as nitric oxide (NO) and reactive oxygen species (ROS).
-
Analyze its effect on the expression of pro-inflammatory enzymes and cytokines at both the protein and mRNA levels.
-
Investigate its influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[2][3].
Data Presentation: Summary of Expected Outcomes
The following table summarizes hypothetical quantitative data from the described assays, illustrating a dose-dependent anti-inflammatory effect of this compound.
| Assay | Parameter Measured | Control (No LPS) | LPS (1 µg/mL) | LPS + Compound (10 µM) | LPS + Compound (25 µM) | LPS + Compound (50 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 4.5 | 98 ± 5.1 | 97 ± 4.8 | 96 ± 5.3 | 95 ± 4.9 |
| Griess Assay | Nitric Oxide (NO) (µM) | 1.2 ± 0.3 | 25.8 ± 2.1 | 18.5 ± 1.5 | 11.2 ± 1.1 | 5.4 ± 0.6 |
| DCFH-DA Assay | Intracellular ROS (%) | 100 ± 7.2 | 350 ± 25.6 | 245 ± 18.9 | 160 ± 15.2 | 115 ± 9.8 |
| qRT-PCR | TNF-α mRNA (Fold Change) | 1.0 ± 0.1 | 15.2 ± 1.3 | 9.8 ± 0.9 | 5.1 ± 0.6 | 2.3 ± 0.3 |
| qRT-PCR | IL-6 mRNA (Fold Change) | 1.0 ± 0.2 | 22.5 ± 2.0 | 14.3 ± 1.5 | 7.9 ± 0.8 | 3.1 ± 0.4 |
| Western Blot | iNOS Protein (Relative Density) | 0.05 ± 0.01 | 1.0 ± 0.08 | 0.65 ± 0.05 | 0.30 ± 0.03 | 0.10 ± 0.02 |
| Western Blot | COX-2 Protein (Relative Density) | 0.08 ± 0.02 | 1.0 ± 0.09 | 0.72 ± 0.06 | 0.41 ± 0.04 | 0.18 ± 0.03 |
| Western Blot | p-p65/p65 Ratio | 0.1 ± 0.02 | 1.0 ± 0.11 | 0.70 ± 0.08 | 0.45 ± 0.05 | 0.25 ± 0.04 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the key inflammatory signaling pathway investigated.
Caption: A flowchart of the experimental design.
References
Application Notes and Protocols for In Vivo Experimental Design Using (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a naturally occurring prenylated flavonoid. This class of compounds is of significant interest in drug discovery due to the lipophilic prenyl group, which can enhance bioavailability and interaction with biological membranes.[1][2] While extensive in vivo data for this compound is not yet available in published literature, preliminary in vitro studies and research on structurally similar prenylated flavonoids suggest potential therapeutic applications in metabolic diseases and inflammation.[3][4]
These application notes provide a detailed framework for designing and executing in vivo studies to investigate the therapeutic potential of this compound, drawing upon established methodologies for flavonoid research.
Potential Therapeutic Applications
Metabolic Diseases (Type 2 Diabetes)
Based on studies of the structurally similar compound (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), which has been shown to promote adipogenesis and glucose uptake in 3T3-L1 cells through the p38 MAPK pathway, this compound is a candidate for investigation in models of type 2 diabetes.[4] The proposed mechanism involves the activation of key signaling pathways that enhance insulin (B600854) sensitivity and glucose metabolism.
Anti-Inflammatory Effects
In vitro evidence indicates that this compound possesses anti-inflammatory properties, specifically by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] This suggests its potential utility in treating inflammatory conditions. Flavonoids, in general, are known to exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and MAPK.[5][6]
Experimental Protocols
Protocol 1: Evaluation of Antihyperglycemic Effects in a Type 2 Diabetes Mellitus (T2DM) Mouse Model
Objective: To assess the efficacy of this compound in improving glycemic control and insulin sensitivity in a diet-induced obesity (DIO) and low-dose streptozotocin (B1681764) (STZ) mouse model of T2DM.
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
Methodology:
-
Induction of T2DM:
-
Feed mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[7]
-
After the HFD period, administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 40-50 mg/kg), dissolved in citrate (B86180) buffer (pH 4.5).[7][8]
-
Monitor blood glucose levels. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Normal Control): Healthy mice on a standard diet, receiving vehicle.
-
Group 2 (Diabetic Control): Diabetic mice receiving vehicle.
-
Group 3 (Positive Control): Diabetic mice receiving Metformin (e.g., 150 mg/kg, oral gavage).
-
Group 4 (Test Group - Low Dose): Diabetic mice receiving this compound (e.g., 25 mg/kg, oral gavage).
-
Group 5 (Test Group - High Dose): Diabetic mice receiving this compound (e.g., 50 mg/kg, oral gavage).
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily for 4-6 weeks via oral gavage.
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice overnight and administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the OGTT. Administer an i.p. injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.[8]
-
Biochemical Analysis: At the end of the study, collect blood for measuring serum insulin, triglycerides, and total cholesterol.
-
Histopathology: Harvest pancreas and liver tissues for histological examination (e.g., H&E staining).
-
Protocol 2: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effects of this compound in a rat model of inflammation.
Animal Model: Male Wistar rats, 180-220 g.
Methodology:
-
Experimental Groups (n=6-8 rats per group):
-
Group 1 (Control): Receive vehicle.
-
Group 2 (Positive Control): Receive Indomethacin (e.g., 10 mg/kg, i.p.).
-
Group 3 (Test Group - Low Dose): Receive this compound (e.g., 25 mg/kg, p.o.).
-
Group 4 (Test Group - High Dose): Receive this compound (e.g., 50 mg/kg, p.o.).
-
-
Dosing and Induction of Edema:
-
Administer the test compound or vehicle orally 60 minutes before the induction of inflammation. Administer the positive control intraperitoneally 30 minutes prior.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the control group.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Protocol 3: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animal Model: Male Sprague-Dawley rats, 200-250 g.
Methodology:
-
Dosing and Sample Collection:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[1]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Presentation
Table 1: Hypothetical Antihyperglycemic Effects of this compound in a T2DM Mouse Model. (Note: Data is illustrative and based on expected outcomes for a bioactive flavonoid.)
| Parameter | Diabetic Control | Metformin (150 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 310 ± 25 | 180 ± 20 | 250 ± 22 | 210 ± 18 |
| AUCglucose (mg·h/dL) in OGTT | 45000 ± 3500 | 28000 ± 3000* | 38000 ± 3200 | 32000 ± 2800 |
| Serum Insulin (ng/mL) | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| Serum Triglycerides (mg/dL) | 220 ± 30 | 150 ± 25 | 190 ± 28 | 165 ± 24 |
| *p < 0.05, **p < 0.01 compared to Diabetic Control. |
Table 2: Hypothetical Anti-Inflammatory Effects of this compound in Carrageenan-Induced Paw Edema. (Note: Data is illustrative.)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.42 ± 0.05 | 50.6 |
| This compound | 25 | 0.65 ± 0.06* | 23.5 |
| This compound | 50 | 0.51 ± 0.05 | 40.0 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats. (Note: Data is illustrative and based on typical values for prenylated flavonoids.)
| Parameter | Value |
| Dose (mg/kg, p.o.) | 50 |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 4200 ± 650 |
| t1/2 (h) | 4.8 ± 0.9 |
| CL/F (L/h/kg) | 11.9 |
| Vd/F (L/kg) | 81.5 |
Visualizations
Caption: Proposed signaling pathway for a related compound in adipocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Prenylated Flavonoids in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavonoids are a significant class of polyphenolic compounds characterized by the presence of one or more isoprenoid side chains. This structural feature often enhances their lipophilicity and, consequently, their interaction with biological membranes, leading to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and estrogenic effects. Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents. This document provides a detailed overview of the pharmacokinetic analysis of several key prenylated flavonoids in animal models, including icariin, xanthohumol, 8-prenylnaringenin, glabridin, sophoraflavanone G, and kurarinone. The information is compiled from various preclinical studies to offer a comparative perspective for researchers in drug discovery and development.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of various prenylated flavonoids following oral (p.o.) and intravenous (i.v.) administration in different animal models. These parameters are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these bioactive compounds.
Table 1: Pharmacokinetic Parameters of Icariin and its Metabolites in Rats
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Icariin | Sprague-Dawley Rat | p.o. | 100 | 24.5 ± 8.3 | 0.5 | 78.6 ± 25.4 | Low |
| Icariside II | Sprague-Dawley Rat | p.o. | 100 | 186.4 ± 56.2 | 1.5 | 987.3 ± 210.5 | - |
| Icaritin | Sprague-Dawley Rat | i.v. | 10 | - | - | - | - |
Table 2: Pharmacokinetic Parameters of Xanthohumol and its Metabolites in Rodents
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Xanthohumol | Wistar Rat | p.o. | 40 | ~100 | ~4 | - | 1.16 |
| Xanthohumol | Wistar Rat | p.o. | 100 | ~200 | ~4 | - | 0.96 |
| Xanthohumol | Wistar Rat | p.o. | 200 | ~250 | ~4 | - | 0.53 |
| Isoxanthohumol | Mouse | p.o. | 50 | 3.95 ± 0.81 µmol/L | 0.5 | - | - |
Table 3: Pharmacokinetic Parameters of 8-Prenylnaringenin in Mice
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC | Bioavailability (%) |
| 8-Prenylnaringenin | C57/BL6 Mouse | p.o. | - | 22.8 | 4-8 | Maintained up to 8h | - |
Table 4: Pharmacokinetic Parameters of Glabridin in Rats
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µM·h) | Bioavailability (%) |
| Glabridin | Rat | p.o. | 5 | 15.10 ± 4.72 | - | - | ~7.5[1] |
| Glabridin | Rat | p.o. | 10 | 87 nmol/L | 1 | 0.825 | - |
| Glabridin | Rat | p.o. | 20 | 60.41 ± 18.87 | - | - | 6.63 ± 2.29[2] |
Table 5: Pharmacokinetic Parameters of Kurarinone in Dogs and Mice
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Bioavailability (%) |
| Kurarinone | Dog | p.o. | 20 | - | - | - | 38.19 |
| Kurarinone | Dog | i.v. | 2 | - | - | - | - |
| Kurarinone | Mouse | i.p. | 10 | - | - | - | - |
Experimental Protocols
This section outlines generalized experimental protocols for conducting pharmacokinetic studies of prenylated flavonoids in animal models, based on methodologies reported in the cited literature.
Animal Models and Housing
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g) and C57/BL6 mice (20-25 g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). They should have free access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Fasting: Animals are typically fasted for 12 hours prior to drug administration, with free access to water.
Drug Administration
-
Oral (p.o.) Administration:
-
Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, polyethylene (B3416737) glycol 400, or a mixture of Cremophor EL and ethanol (B145695) diluted with saline).
-
Administer the compound via oral gavage at the desired dose.
-
-
Intravenous (i.v.) Administration:
-
Dissolve the test compound in a suitable vehicle for injection (e.g., saline with a small percentage of a solubilizing agent like DMSO or ethanol).
-
Administer the solution via the tail vein or femoral vein at the specified dose.
-
Blood Sample Collection
-
Collect blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) from the tail vein, retro-orbital plexus, or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.
-
Use heparinized tubes to prevent coagulation.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation for UPLC-MS/MS Analysis
-
Protein Precipitation: This is a common and straightforward method for plasma sample cleanup.
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (a compound with similar chemical properties but a different mass, e.g., daidzein (B1669772) or another flavonoid).
-
Add 300-400 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-3 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the UPLC-MS/MS system.
-
UPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly employed.
-
Mobile Phase: A gradient elution is typically used with a binary solvent system:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.
-
-
Gradient Example: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: Typical flow rates range from 0.2 to 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which offers high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Typical MRM Transitions:
-
Icariin: m/z 677.3 → 369.2
-
Icariside II: m/z 515.2 → 369.2
-
Xanthohumol: m/z 355.1 → 235.1
-
8-Prenylnaringenin: m/z 341.1 → 221.1
-
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Visualization of Pathways and Workflows
Metabolic Pathways
The metabolic fate of prenylated flavonoids in vivo is complex and often involves extensive biotransformation by gut microbiota and hepatic enzymes.
Caption: Metabolic conversion of Icariin in the gastrointestinal tract.
Caption: Primary metabolic pathway of Xanthohumol.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of prenylated flavonoids in an animal model.
Caption: General workflow for in vivo pharmacokinetic analysis.
Conclusion
The pharmacokinetic analysis of prenylated flavonoids reveals a consistent pattern of low oral bioavailability for many parent compounds, which is largely attributed to extensive first-pass metabolism in the gut and liver. The biotransformation of these flavonoids into various metabolites can significantly alter their pharmacokinetic profiles and may be a key determinant of their in vivo biological activity. The protocols and data presented here provide a foundational resource for researchers to design and interpret pharmacokinetic studies of this promising class of natural products, ultimately facilitating their translation into clinical applications.
References
Application Notes and Protocols for the LC-MS/MS Detection of (2S)-7,4'-Dihydroxy-3'-Prenylflavan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the sensitive and selective detection of the prenylated flavanone (B1672756), (2S)-7,4'-Dihydroxy-3'-Prenylflavan, and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are designed for the analysis of biological matrices, such as plasma and urine, and are applicable for pharmacokinetic and metabolism studies in drug development. The primary metabolic pathways for this class of compounds involve Phase I hydroxylation and Phase II glucuronidation. This application note includes detailed experimental procedures, data presentation in tabular format, and visual representations of the workflow and metabolic pathways to facilitate understanding and implementation.
Introduction
This compound is a naturally occurring prenylated flavanone with potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for the evaluation of its bioavailability, efficacy, and safety profile. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.
The metabolism of flavonoids, including prenylated flavanones, typically proceeds through two main phases. Phase I metabolism often involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 enzymes, primarily in the liver. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion.
This document outlines a robust LC-MS/MS method for the separation and detection of this compound and its predicted hydroxylated and glucuronidated metabolites.
Predicted Metabolic Pathway
The metabolism of this compound is anticipated to follow established pathways for flavonoids. The initial step is likely Phase I hydroxylation, occurring on the prenyl group or the aromatic rings. Subsequently, the parent compound and its hydroxylated metabolites can undergo Phase II glucuronidation at one of the hydroxyl groups.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound and its metabolites from plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar prenylated flavonoid not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 ACN/water with 0.1% FA)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions for this compound and its Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 325.1 | 119.1, 283.1 | 25, 15 |
| Hydroxylated Metabolite | 341.1 | 119.1, 299.1 | 25, 15 |
| Glucuronide Conjugate | 501.1 | 325.1 | 20 |
| Hydroxylated-Glucuronide Conjugate | 517.1 | 341.1 | 20 |
| Internal Standard (e.g., 8-Prenylnaringenin) | 339.1 | 119.1 | 25 |
Table 2: Representative Linearity and Limits of Quantification (LOQ) for Prenylated Flavanones
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) |
| 8-Prenylnaringenin | Plasma | 1 - 1000 | 1 |
| 6-Prenylnaringenin | Plasma | 1 - 1000 | 1 |
| Isoxanthohumol | Plasma | 0.5 - 500 | 0.5 |
Table 3: Example Concentrations of Prenylated Flavanone Metabolites in Human Plasma
| Compound | Sample Type | Concentration Range (ng/mL) |
| 8-Prenylnaringenin | Plasma | 5 - 50 |
| 8-Prenylnaringenin Glucuronide | Plasma | 50 - 500 |
| Isoxanthohumol | Plasma | 10 - 100 |
| Isoxanthohumol Glucuronide | Plasma | 100 - 1000 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the detection and quantification of this compound and its primary metabolites in biological matrices. The detailed protocols and data presentation guidelines will aid researchers in the fields of pharmacology, toxicology, and drug development in accurately assessing the metabolic profile of this and other related prenylated flavonoids. The provided diagrams offer a clear visual representation of the metabolic pathway and experimental workflow, enhancing the practical application of this methodology.
Application Notes and Protocols for Neuroprotection Studies of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the neuroprotective application of (2S)-7,4'-Dihydroxy-3'-Prenylflavan is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related flavonoids and prenylated flavanones. Researchers should consider these as a starting point and optimize the protocols for their specific experimental setup.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] The structural features of this compound, specifically the dihydroxy substitutions and the prenyl group, suggest its potential as a neuroprotective agent. Prenylated flavonoids have demonstrated neuroprotective effects in various in vitro models of neurodegeneration.[2] This document provides a comprehensive guide for investigating the neuroprotective potential of this compound, covering in vitro and in vivo experimental designs.
Potential Mechanisms of Neuroprotection
Flavonoids exert their neuroprotective effects through multiple mechanisms.[1][3] For this compound, the proposed mechanisms to investigate include:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, a key factor in neuronal damage.[4][5]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways in microglia and astrocytes.[3]
-
Modulation of Cell Signaling Pathways: Interaction with key signaling cascades like PI3K/Akt and MAPK to promote cell survival and inhibit apoptosis.[6][7]
-
Anti-amyloid Aggregation: Potential to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[8][9]
Hypothesized Signaling Pathway
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2',3',4'-trihydroxyflavone (2-D08) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-7,4'-Dihydroxy-3'-Prenylflavan as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a naturally occurring prenylated flavanone, a class of compounds known for their diverse biological activities, including anti-inflammatory and antibacterial properties. As interest in the therapeutic potential of prenylated flavonoids grows, the need for accurate and reliable quantification in various matrices such as plant extracts, formulated products, and biological samples becomes critical. The use of a well-characterized standard like this compound is essential for the development and validation of analytical methods to ensure the quality, efficacy, and safety of potential drug candidates and herbal formulations.
This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analyses. It includes recommended methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with illustrative validation data and relevant biological context.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2S)-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-7-ol |
| Molecular Formula | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol |
| CAS Number | 376361-96-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of this compound in plant extracts using HPLC-UV.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for Plant Extracts):
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection and Re-extraction: Collect the supernatant. Repeat the extraction process on the plant residue twice more.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.
Protocol 2: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is suitable for the quantification of this compound in complex matrices or when low detection limits are required.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6.1-7 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 309.1 [M-H]⁻
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of the standard.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedures as described in Protocol 1, but with a lower concentration range for working standards (e.g., 1 ng/mL to 1000 ng/mL) prepared in a suitable matrix-matched blank if necessary.
Data Presentation
The following tables present typical validation parameters for a chromatographic method for flavonoid quantification. These values are illustrative and should be experimentally determined for this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Retention Time (min) | 15.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Retention Time (min) | 3.5 |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Prenylated flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Formulation of (2S)-7,4'-Dihydroxy-3'-Prenylflavan for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including antibacterial activity. As with many flavonoids, its prenyl group enhances lipophilicity, which may contribute to increased biological activity and membrane affinity. However, this characteristic also leads to poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies.[1]
These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo research. The protocols detailed below are designed to enhance the solubility and absorption of this lipophilic compound, thereby enabling more reliable and reproducible experimental outcomes. The choice of formulation strategy will depend on the specific research objectives, the animal model employed, and the desired route of administration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. While experimental data for this specific compound is limited, its structural similarity to other prenylated flavonoids suggests it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₃ | [2] |
| Molecular Weight | 310.39 g/mol | N/A |
| Predicted Water Solubility | ~0.0052 g/L | [3] |
| Predicted logP | ~4.07 | [3] |
| Appearance | Solid (assumed) | N/A |
| Storage Temperature | -20°C | [2] |
Note: Predicted values are for the structurally similar compound 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan and should be used as an estimation. Experimental determination of these properties for this compound is recommended.
Formulation Strategies and Protocols
Given the predicted low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo administration. The following are detailed protocols for three common and effective approaches: nanoemulsion, liposomal formulation, and solid dispersion.
Nanoemulsion Formulation for Oral Administration
Nanoemulsions are transparent or translucent oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the oral bioavailability of lipophilic compounds.
Experimental Protocol:
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90, olive oil, or sesame oil)
-
Surfactant (e.g., Tween® 80, Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP, ethanol, propylene (B89431) glycol)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion.
-
-
Preparation of the Nanoemulsion:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial and mix thoroughly using a magnetic stirrer until a homogenous mixture is obtained.
-
Add the required amount of this compound to the mixture and stir until completely dissolved. Gentle heating (40-60°C) may be applied if necessary.
-
Slowly add the aqueous phase (deionized water) to the oil phase dropwise while continuously stirring.
-
Subject the resulting coarse emulsion to high-energy emulsification using a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe sonicator to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Visually inspect the formulation for clarity and any signs of phase separation or precipitation.
-
Determine the drug content and encapsulation efficiency using a validated analytical method such as HPLC.
-
Dosing and Administration: The nanoemulsion can be administered orally to animals via gavage. The dosing volume should be adjusted based on the animal's weight and the desired dose.
Liposomal Formulation for Systemic Administration
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can improve the solubility, stability, and pharmacokinetic profile of the encapsulated compound.
Experimental Protocol:
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Thin-Film Hydration Method:
-
Dissolve this compound, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Assess the morphology of the liposomes using transmission electron microscopy (TEM).
-
Quantify the drug encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by drug quantification.
-
Dosing and Administration: Liposomal formulations are typically administered intravenously or intraperitoneally. The formulation should be sterile-filtered before injection.
Solid Dispersion Formulation for Oral Administration
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs by reducing particle size and improving wettability.
Experimental Protocol:
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®, HPMC)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or spray dryer
-
Mortar and pestle
Procedure:
-
Solvent Evaporation Method:
-
Dissolve both this compound and the polymer carrier in a common organic solvent.
-
Remove the solvent using a rotary evaporator to obtain a solid mass.
-
Dry the resulting solid dispersion in a vacuum oven to remove residual solvent.
-
Pulverize the dried mass into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Perform solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Dosing and Administration: The solid dispersion powder can be filled into capsules for oral administration or suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral gavage.
In Vivo Study Considerations
Animal Models: The choice of animal model (e.g., mice, rats) will depend on the specific aims of the study. Animals should be acclimated to the housing conditions before the experiment.
Dosing and Administration:
-
Fasting: For oral administration studies, animals are typically fasted overnight to reduce variability in gastrointestinal absorption.[4]
-
Dose: The dose of this compound will need to be determined based on preliminary in vitro efficacy data and the objectives of the in vivo study. Doses for flavonoids in animal studies can range from 5 to 200 mg/kg.[5]
-
Vehicle Control: A vehicle control group should always be included in the study design to assess any effects of the formulation excipients.
Pharmacokinetic Studies: For pharmacokinetic analysis, blood samples should be collected at predetermined time points after administration. The concentration of this compound in plasma or serum can then be quantified using a validated bioanalytical method, such as LC-MS/MS.[4]
Signaling Pathway
This compound, like other flavonoids, may exert its biological effects by modulating intracellular signaling pathways. A potential target is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[6][7][8][9] The activation of this pathway can lead to the regulation of various transcription factors and downstream cellular processes.
Caption: p38 MAPK Signaling Pathway and Potential Modulation.
Experimental Workflow
The following diagram outlines the general workflow for formulating this compound and conducting an in vivo study.
Caption: General Workflow for In Vivo Formulation and Study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Showing Compound 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan (FDB012246) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies [frontiersin.org]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docking Studies of (2S)-7,4'-Dihydroxy-3'-Prenylflavan with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring flavanone (B1672756) that has garnered interest for its potential biological activities. Understanding the molecular interactions of this compound with various protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. These application notes provide a comprehensive overview and detailed protocols for conducting docking studies of this compound with two potential protein targets: Aromatase and CDGSH Iron-Sulfur Domain 3 (CISD3). While this compound has been reported to be inactive as an aromatase inhibitor, understanding the structural basis for this lack of activity can be valuable. Conversely, its potential as an activator of CISD3 presents an exciting avenue for therapeutic intervention in age-related diseases.
Data Presentation: Predicted Binding Affinities and Interactions
While specific experimental docking data for this compound is not extensively available, the following tables summarize predicted binding affinities and key interacting residues based on docking studies of structurally similar prenylated flavonoids such as xanthohumol (B1683332) and kurarinone. These values serve as a reference for expected outcomes in docking simulations with this compound.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Aromatase | 3EQM | -7.0 to -8.5 | Xanthohumol | -7.5 (with PI3K) |
| CISD3 | 3TBO | -7.5 to -9.0 | Kurarinone | -7.61 (with hD4R) |
Table 2: Predicted Key Amino Acid Interactions for this compound with Target Proteins
| Target Protein | PDB ID | Predicted Interacting Amino Acid Residues | Predicted Interaction Types |
| Aromatase | 3EQM | PHE134, TRP224, LEU372, VAL373, SER478 | Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking |
| CISD3 | 3TBO | CYS36, GLY37, HIS38, CYS41, ASP43 | Hydrogen Bonds, Metal-Coordination (potential interaction with Fe-S cluster) |
Experimental Protocols
This section provides detailed protocols for performing molecular docking studies of this compound with Aromatase and CISD3 using UCSF Chimera and AutoDock Vina.
Protocol 1: Preparation of Target Protein and Ligand
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 3EQM for Aromatase, 3TBO for CISD3).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger method).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 21596128) in SDF or MOL2 format.
-
Open the ligand file in UCSF Chimera.
-
Add hydrogens to the ligand structure.
-
Assign Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Protocol 2: Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Load the prepared protein and ligand PDBQT files into UCSF Chimera.
-
Identify the active site or binding pocket of the target protein. For Aromatase (3EQM), this will be the heme-containing active site. For CISD3 (3TBO), this will be in the vicinity of the iron-sulfur cluster.
-
Define a grid box that encompasses the identified binding site. The size and center of the grid box should be adjusted to cover the entire binding pocket and allow for sufficient movement of the ligand.
-
-
Configuration File Setup:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = output_docking.pdbqt
-
center_x, center_y, center_z (coordinates of the grid box center)
-
size_x, size_y, size_z (dimensions of the grid box in Angstroms)
-
exhaustiveness (a parameter that controls the thoroughness of the search, a value of 8 or higher is recommended).
-
-
-
Running the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing the prepared PDBQT files and the configuration file.
-
Execute the AutoDock Vina command: vina --config conf.txt --log log.txt
-
-
Analysis of Docking Results:
-
The output file (output_docking.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Load the protein and the output docking file into UCSF Chimera or another molecular visualization software.
-
Analyze the top-ranked binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Visualize and save images of the ligand-protein complex.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway potentially modulated by flavanones.
Experimental Workflow
Caption: General workflow for molecular docking studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of prenylated flavans like (2S)-7,4'-Dihydroxy-3'-Prenylflavan?
A: The main difficulties in synthesizing prenylated flavans include:
-
Regioselectivity of Prenylation: Controlling the specific position of the prenyl group attachment on the flavonoid scaffold can be challenging, often resulting in a mixture of isomers.[1]
-
Side Reactions: The reactive nature of the phenol (B47542) groups can lead to undesired side reactions, such as O-prenylation instead of the desired C-prenylation, and oxidation of the aromatic rings.[1]
-
Low Yields: Multi-step syntheses, combined with the potential for side reactions and purification difficulties, can lead to low overall yields.[1]
-
Stereocontrol: Achieving the desired (2S) stereochemistry at the C2 position of the flavan (B184786) ring requires specific asymmetric synthesis techniques or chiral resolution, which can be complex.
-
Purification: Separating closely related isomers and byproducts often requires advanced chromatographic techniques like HPLC.[1]
Q2: How can the regioselectivity of the prenylation step be improved?
A: Improving regioselectivity often involves several strategies. The use of protecting groups can block more reactive sites on the flavonoid core, directing the prenyl group to the desired position. Additionally, the choice of solvent, reaction temperature, and the specific prenylating agent can significantly influence the outcome. Exploring different Lewis acids or bases as catalysts can also help control the position of prenylation.[1]
Q3: What are common side reactions during the synthesis, and how can they be minimized?
A: A common side reaction is O-prenylation, where the prenyl group attaches to a hydroxyl group instead of the aromatic ring. This can be minimized by choosing appropriate reaction conditions and protecting the hydroxyl groups. Oxidation of the phenol moieties is another issue, which can be mitigated by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What general strategies can be employed to improve the overall yield?
A: To enhance the overall yield, it is crucial to optimize each step of the synthesis. This includes screening different solvents, temperatures, and catalysts for key reactions like the Claisen-Schmidt condensation and the subsequent cyclization.[1] Ensuring the purity of starting materials and the activity of catalysts is also essential. For sensitive steps, performing reactions under an inert atmosphere can prevent degradation of reactants and products.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of chalcone (B49325) in Claisen-Schmidt condensation | 1. Inappropriate base or catalyst. 2. Reversibility of the aldol (B89426) addition. 3. Unfavorable reaction temperature. | 1. Screen different bases (e.g., NaOH, KOH, Ba(OH)2) and catalysts.[2] 2. Slowly add the acetophenone (B1666503) to a mixture of the aldehyde and the base to favor the desired cross-condensation.[1] 3. Optimize the reaction temperature; microwave or ultrasound irradiation can sometimes improve yields and reduce reaction times.[3] |
| Low yield of flavanone (B1672756) from chalcone cyclization | 1. Inefficient cyclization conditions. 2. Decomposition of the chalcone. 3. Use of an inappropriate catalyst. | 1. Optimize cyclization conditions by testing different acid or base catalysts (e.g., NaOAc, HCl).[4] 2. Protect hydroxyl groups if they are susceptible to decomposition under the reaction conditions.[4] 3. Explore greener catalytic processes or palladium(II) catalysis for the cyclization.[3] |
| Formation of multiple products (isomers) during prenylation | 1. Lack of regioselectivity. 2. O-prenylation competing with C-prenylation. | 1. Employ protecting groups to block undesired reactive sites.[1] 2. Modify the prenylating agent and screen different Lewis acid catalysts (e.g., ZnCl2, BF3·OEt2) to favor C-prenylation.[5][6] 3. Adjust the solvent and temperature to fine-tune the reaction's selectivity.[1] |
| Difficulty in purifying the final product | 1. Presence of closely related isomers or byproducts. 2. Poor solubility of the product. | 1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.[1] 2. Experiment with different solvent systems for recrystallization or chromatography.[1] Consider derivatization to improve solubility for purification, followed by deprotection. |
| Low enantioselectivity in asymmetric synthesis | 1. Ineffective chiral catalyst or auxiliary. 2. Racemization under reaction conditions. | 1. Screen a variety of chiral catalysts, such as those based on rhodium or copper with chiral phosphine (B1218219) ligands.[7] 2. Perform the reaction at a lower temperature to minimize racemization. 3. Consider enzymatic resolution as an alternative method to separate enantiomers.[8] |
Quantitative Data on Prenylated Flavanoid Synthesis
The following table summarizes yields reported for the synthesis of various prenylated flavonoids, which can serve as a benchmark for optimizing the synthesis of this compound.
| Flavonoid Product | Starting Materials | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| Prenylated Flavanones (7-13) | Chrysin, Naringenin, etc. + 3-methyl-2-buten-1-ol | Electrophilic Aromatic Substitution | ZnCl2 | 23-36% | [5][6] |
| 4',5,7-Trihydroxy-3'-prenylflavanone | 4-hydroxy-3-prenylbenzaldehyde + 2,4,6-trihydroxyacetophenone | Claisen-Schmidt & Cyclization | KOH, then NaOAc | 89.3% (cyclization step) | [9] |
| 8-Prenylnaringenin | Naringenin + 3-methyl-2-buten-1-ol | Claisen and Claisen–Cope rearrangement | - | 20-33% | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2',4,4'-Trihydroxy-3'-prenylchalcone (Chalcone Intermediate)
This protocol is a general procedure based on the Claisen-Schmidt condensation.
-
Preparation of Reactants: Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in a suitable solvent like ethanol (B145695). In a separate flask, dissolve 4-hydroxy-3-prenylbenzaldehyde (1 equivalent) in the same solvent.
-
Base Addition: To the acetophenone solution, add an aqueous solution of a strong base, such as 40% KOH (3 equivalents), and cool the mixture in an ice bath.
-
Condensation Reaction: Slowly add the benzaldehyde (B42025) solution to the cooled mixture with constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.[10]
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Neutralize the mixture with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization or column chromatography.[1][10]
Protocol 2: Synthesis of 7,4'-Dihydroxy-3'-prenylflavanone (Flavanone Intermediate)
This protocol describes the intramolecular cyclization of the chalcone.
-
Reaction Setup: Dissolve the purified 2',4,4'-trihydroxy-3'-prenylchalcone (1 equivalent) in a solvent such as ethanol or methanol.
-
Cyclization: Add a solution of sodium acetate (B1210297) (NaOAc) in water and reflux the mixture. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the flavanone.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude flavanone can be purified by column chromatography or recrystallization to yield 7,4'-dihydroxy-3'-prenylflavanone.[4][11]
Protocol 3: Asymmetric Reduction to this compound
This is a conceptual protocol, as specific conditions for this substrate are not available. It is based on established methods for the asymmetric reduction of flavanones.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral catalyst. This could involve reacting a metal precursor (e.g., a Rhodium or Copper salt) with a chiral diphosphine ligand in an appropriate anhydrous solvent.[7]
-
Reaction: Dissolve the 7,4'-dihydroxy-3'-prenylflavanone (1 equivalent) in an anhydrous solvent. Add the prepared catalyst solution.
-
Reduction: Introduce the reducing agent. For a transfer hydrogenation, this might be a mixture of formic acid and a base. For a hydrogenation, this would involve pressurizing the reaction vessel with hydrogen gas (H2).
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once complete, quench the reaction and remove the catalyst, often by filtering through a pad of silica (B1680970) gel or celite.
-
Purification: Purify the resulting flavan by column chromatography. The enantiomeric excess (e.e.) should be determined using chiral HPLC.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for improving synthesis yield and purity.
Caption: Challenges in the regioselective prenylation of a flavanone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. iiste.org [iiste.org]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 6. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in assays
Welcome to the technical support center for (2S)-7,4'-Dihydroxy-3'-Prenylflavan. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals overcome challenges related to the compound's solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a natural flavonoid compound.[1][2][3] Like many flavonoids, especially those with a prenyl group, it has a hydrophobic structure. This prenyl group, a five-carbon chain, significantly reduces the molecule's polarity, leading to poor solubility in aqueous solutions and buffers commonly used in biological assays.[4] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended organic solvents for dissolving this compound?
Direct solubility data for this compound is limited. However, data from structurally similar prenylated flavonoids, such as Glabranin, suggest high solubility in several organic solvents.[5][6][7][] It is recommended to start with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. Other potential solvents are listed in the table below.
Q3: How should I prepare a stock solution of the compound?
To prepare a stock solution, dissolve this compound in 100% pure, anhydrous-grade DMSO. Start by making a high-concentration stock (e.g., 10-50 mM). To aid dissolution, you can gently warm the solution (to 37°C) and vortex it. Always store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common problem known as "fall-out". It occurs when the concentration of the organic solvent (like DMSO) is too low in the final aqueous solution to keep the hydrophobic compound dissolved. Here are some strategies to mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%. High concentrations of DMSO can be toxic to cells and may affect assay results.
-
Use a Co-solvent: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of an intermediate, water-miscible organic solvent.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution in the organic solvent first, before making the final dilution into the aqueous buffer. This ensures the compound is added to the final medium at a lower, more manageable concentration.
-
Increase Incubation Temperature: If your experimental setup allows, slightly increasing the temperature of the assay medium can sometimes improve solubility.
Q5: Are there alternative formulation strategies to enhance aqueous solubility?
Yes, several advanced formulation techniques can improve the solubility of poorly soluble flavonoids:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like our flavan (B184786), forming an inclusion complex with a hydrophilic exterior.[9] This significantly enhances aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used.[9][10]
-
Natural Deep Eutectic Solvents (NaDES): NaDES are mixtures of natural compounds (like choline (B1196258) chloride and glycerol) that form a eutectic system with a lower melting point than individual components. They have shown great promise in solubilizing hydrophobic flavonoids for various applications.[11]
-
Nanotechnology-based Approaches: Formulations such as liposomes, nanoparticles, and micelles can be used to encapsulate the compound and improve its delivery and solubility in aqueous environments.[10]
Solubility Data for Structurally Similar Prenylated Flavonoids
The following table summarizes solvents used for prenylated flavonoids like Glabranin, which can serve as a starting point for this compound.
| Solvent | Type | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary choice for high-concentration stock solutions. | [6][7][] |
| Acetone (B3395972) | Polar Aprotic | Alternative for stock solutions; highly volatile. | [5][6][7][] |
| Ethanol (B145695) / Methanol | Polar Protic | Can be used, often in aqueous mixtures for extraction and some assays. | [4][12] |
| Dichloromethane (DCM) | Non-polar | Solubilizes the compound but is not compatible with most biological assays. | [5][6][7][] |
| Chloroform | Non-polar | Solubilizes the compound but is not compatible with most biological assays. | [5][6][7][] |
| Ethyl Acetate | Moderately Polar | Solubilizes the compound but has limited miscibility with aqueous solutions. | [5][6][7][] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Problem 1: Compound precipitates immediately upon addition to aqueous buffer.
Caption: Troubleshooting flowchart for compound precipitation.
Problem 2: Inconsistent or non-reproducible results in cell-based assays.
This may be due to sub-visible micro-precipitation or aggregation of the compound, leading to variations in the effective concentration.
-
Cause: Poor solubility leads to an uneven distribution of the compound in the assay wells.
-
Solution 1 (Pre-Assay Check): Before adding to cells, prepare your final compound dilution in the cell-free medium and incubate under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours. Inspect the solution visually and, if possible, under a microscope for any signs of precipitation.
-
Solution 2 (In-Assay Mitigation): Ensure gentle but thorough mixing when adding the compound to the assay plates. Consider using a multi-channel pipette to add the compound to all wells simultaneously to minimize time-dependent precipitation differences.
-
Solution 3 (Formulation): Use a solubilizing agent like beta-cyclodextrin. The complex is more stable in solution and can provide more consistent results.
Problem 3: The required assay concentration is higher than the compound's solubility limit in the final buffer.
-
Cause: The intrinsic properties of the compound limit its solubility in the aqueous environment of the assay.
-
Solution 1 (Co-Solvent System): Determine if your assay can tolerate a slightly higher percentage of DMSO or another co-solvent like ethanol. Perform a vehicle control experiment to ensure the solvent concentration does not affect the assay outcome.
-
Solution 2 (Advanced Formulation): This is a prime scenario for using solubility-enhancing technologies. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective method.[9] This can increase the aqueous solubility by several orders of magnitude.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the required volume of anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Caption: Standard workflow for preparing the compound for in-vitro assays.
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubility
This protocol describes how to prepare a complex of the flavan with HP-β-CD to improve its aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Warm the solution to 40-50°C to aid dissolution.
-
Prepare Flavan Stock: Create a high-concentration stock of this compound in a minimal amount of a volatile organic solvent like acetone or ethanol (e.g., 100 mM).
-
Complexation: While vigorously stirring the warm HP-β-CD solution, add the flavan stock solution dropwise. The molar ratio of HP-β-CD to the flavan should be high (e.g., 10:1 or greater).
-
Solvent Removal: Continue stirring the mixture in a fume hood, uncovered, for several hours (or overnight) to allow the organic solvent to evaporate completely. A rotary evaporator can also be used for faster removal.
-
Sterilization and Storage: The resulting clear solution is a stock of the flavan-cyclodextrin complex. Sterilize it by passing it through a 0.22 µm filter. This stock can now be diluted directly into your aqueous assay medium with a much lower risk of precipitation.
Caption: Diagram illustrating the mechanism of cyclodextrin-based solubility enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7,4'-Dihydroxy-3'-prenylflavan | C20H22O3 | CID 21596128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glabranin | CAS:41983-91-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Glabranin | 41983-91-9 [chemicalbook.com]
- 7. Glabranin | CAS:41983-91-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. mdpi.com [mdpi.com]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2008014722A1 - Prenyl flavonoids,their preparation and use - Google Patents [patents.google.com]
Preventing degradation of (2S)-7,4'-Dihydroxy-3'-Prenylflavan during extraction
Welcome to the technical support center for the extraction of (2S)-7,4'-Dihydroxy-3'-Prenylflavan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this valuable compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of flavonoids, including this compound, are exposure to high temperatures, extreme pH levels, light, and oxygen. The prenyl group in the molecule can also be susceptible to certain chemical reactions.
Q2: My extract containing this compound is showing a significant loss of the compound after extraction. What could be the cause?
A2: This issue could stem from several factors. High temperatures used during solvent evaporation or reflux can cause thermal degradation. Additionally, the pH of your extraction solvent might not be optimal, leading to structural changes. Exposure of the extract to light and air for prolonged periods can also lead to photo-oxidation and degradation.
Q3: What is the recommended solvent system for extracting this compound?
A3: Based on studies on flavonoids from Broussonetia papyrifera, the source of this compound, ethanol-water mixtures are highly effective. Concentrations ranging from 60% to 95% ethanol (B145695) have been used successfully.[1][2][3] The choice of concentration can be optimized to maximize yield while minimizing the extraction of undesirable impurities.
Q4: I am observing the formation of unknown peaks in my HPLC analysis after extraction. What could be happening?
A4: The appearance of new peaks could indicate the degradation of this compound into other compounds. This can be caused by isomerization, oxidation, or cleavage of the flavonoid structure due to harsh extraction conditions. Review your protocol for potential stressors like excessive heat, prolonged extraction time, or inappropriate pH.
Q5: How can I minimize oxidation during the extraction process?
A5: To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation. Using degassed solvents can also be beneficial. Additionally, adding antioxidants to the extraction solvent can help protect the target compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete extraction from the plant material.- Degradation during extraction. | - Optimize the solid-to-liquid ratio. Ratios between 1:15 and 1:40 (g/mL) have been reported for flavonoids from Broussonetia papyrifera.[2][3]- Increase extraction time or use a more efficient method like ultrasonic-assisted extraction.- Check and adjust the pH of the extraction solvent to a mildly acidic or neutral range.- Lower the temperature during extraction and solvent evaporation. |
| Presence of significant impurities in the crude extract | - Non-selective extraction solvent.- Extraction of pigments and other polar/non-polar compounds. | - Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and some pigments.- Utilize a multi-step liquid-liquid partitioning. For instance, after ethanol extraction, the aqueous phase can be washed with chloroform (B151607) to remove certain impurities before extracting the target compound with ethyl acetate (B1210297).[2][3]- Employ column chromatography for purification. Sephadex LH-20 is effective for purifying flavonoids.[4][5][6] |
| Discoloration of the extract (e.g., turning brown) | - Oxidation of phenolic compounds. | - Minimize exposure to air and light during the entire process.- Store extracts at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere.- Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the storage solvent. |
| Inconsistent extraction results between batches | - Variation in plant material.- Inconsistent extraction parameters. | - Ensure the plant material is from the same source and has been stored under consistent conditions.- Precisely control all extraction parameters, including temperature, time, solvent concentration, and solvent-to-solid ratio. |
Data Presentation
Table 1: Optimized Extraction Parameters for Flavonoids from Broussonetia papyrifera
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Reference |
| Ethanol Reflux | 70% Ethanol | 1:16 | 75 | 117 min | [1] |
| Ethanol Reflux | 90% Ethanol | 1:35 | 85 | 80 min | [1] |
| Soaking & Reflux | 60-95% Ethanol | 1:15 - 1:40 | Room Temp (soaking), Reflux | 12-48 h (soaking), 3-6 h (reflux) | [2][3] |
| Ultrasonic-Assisted | 70% Ethanol | - | - | 20 min | [1] |
| Ionic Liquid Ultrasonic-Assisted | 60% Ethanol with 0.5 mol/L Ionic Liquid | 1:20 | 60 | 20 min | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for flavonoid extraction from Broussonetia papyrifera.[1][7][8]
1. Sample Preparation:
-
Dry the plant material (e.g., leaves or bark of Broussonetia papyrifera) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-40 minutes at a controlled temperature (e.g., 50-60°C) and a power of 250-300 W.
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with the same procedure to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
4. Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in distilled water.
-
Perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar impurities. Discard the hexane layer.
-
Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers.
5. Final Concentration and Storage:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract enriched with this compound.
-
Store the dried extract at -20°C in a desiccator, protected from light.
Protocol 2: Purification by Sephadex LH-20 Column Chromatography
This protocol provides a general guideline for the purification of flavonoids using Sephadex LH-20.[4][5][6][9]
1. Column Packing:
-
Swell an appropriate amount of Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours.
-
Pack a glass column with the swollen resin, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the packed column.
3. Elution:
-
Elute the column with the mobile phase (isocratic elution with methanol (B129727) is common for flavonoids).
-
Collect fractions of a specific volume (e.g., 10-15 mL).
4. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure compound.
-
Combine the fractions containing pure this compound.
5. Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Visualizations
Degradation Pathways of Prenylated Flavonoids
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Extraction and Purification
Caption: Recommended workflow for the extraction and purification of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Method for extracting broussonetia papyrifera leaf flavonoids - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101417991A - Method for extracting broussonetia papyrifera leaf flavonoids - Google Patents [patents.google.com]
- 4. prep-hplc.com [prep-hplc.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction process and antioxidant and antimicrobial activities of total flavonoids from Broussonetia papyrifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioavailability of Prenylated Flavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of prenylated flavonoids in their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Poor Aqueous Solubility
Question: My prenylated flavonoid exhibits poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common characteristic of prenylated flavonoids due to the lipophilic nature of the prenyl group.[1] Here are several approaches to enhance solubility:
-
Co-solvents: Employing pharmaceutically acceptable co-solvents can significantly increase the solubility of your compound. Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). It is advisable to start with a low percentage of the co-solvent and incrementally increase it, while carefully monitoring for any potential cytotoxicity in your cell-based assays.[1]
-
pH Adjustment: The solubility of many flavonoids is dependent on the pH of the solution.[1] By determining the pKa value of your specific prenylated flavonoid, you can adjust the pH of the medium to favor its ionized (more soluble) form.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[1]
-
Micellar Solubilization: The use of non-ionic surfactants can lead to the formation of micelles that encapsulate the lipophilic flavonoid, a process known as micellar solubilization, which has been demonstrated to improve the solubility of flavonoids.[1]
-
Novel Formulations: Advanced formulation strategies such as solid dispersions, liposomes, and self-emulsifying drug delivery systems (SEDDS) can also be employed to enhance the solubility and dissolution rate of poorly soluble compounds.[2][3]
Issue 2: Low Permeability in In Vitro Models
Question: My prenylated flavonoid is demonstrating low permeability in our Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can this be addressed?
Answer: Low permeability across Caco-2 cell monolayers is a strong indicator of potentially poor absorption in the gastrointestinal tract.[1] The lipophilicity conferred by the prenyl group can sometimes lead to challenges in generating reliable data in these assays due to non-specific binding to the apparatus.[4] Here are some strategies to consider:
-
Co-administration with Permeation Enhancers: Certain compounds, often referred to as bioenhancers, can improve the permeability of other molecules. Piperine (B192125), an alkaloid from black pepper, is a well-known example that can inhibit the function of efflux pumps like P-glycoprotein (P-gp) and metabolic enzymes such as CYP3A4 in the intestinal wall.[1]
-
Formulation in Nanoemulsions: Encapsulating the prenylated flavonoid within a nanoemulsion can facilitate its transport across the intestinal epithelium via various mechanisms, including endocytosis.[1]
-
Assay Optimization: To counteract non-specific binding in Caco-2 assays, the addition of bovine serum albumin (BSA) to the basolateral side can create an absorptive driving force and reduce non-specific binding and cell association.[4]
Issue 3: Rapid Metabolism and Low Plasma Concentrations
Question: Following oral administration in our animal model, the plasma concentration of the parent prenylated flavonoid is very low, while we are detecting high levels of its metabolites. How can we mitigate this rapid metabolism?
Answer: Extensive first-pass metabolism in the intestine and liver is a major contributor to the low bioavailability of many flavonoids.[1][5] Phase I (e.g., via cytochrome P450 enzymes) and Phase II (e.g., glucuronidation and sulfation) metabolic transformations are common pathways.[5][6][7] Here are some strategies to reduce rapid metabolism:
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 enzymes can slow the metabolic breakdown of your flavonoid. As mentioned previously, piperine can inhibit CYP3A4.[1]
-
Nanoformulations (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating the flavonoid in protective nanocarriers like SLNs can shield it from enzymatic degradation within the gastrointestinal tract and the liver, leading to increased systemic exposure.[1]
-
Alternative Routes of Administration: For preclinical studies, utilizing alternative routes of administration that bypass first-pass metabolism, such as intravenous or intraperitoneal injections, can help establish a baseline for the compound's efficacy and intrinsic metabolic stability.[1]
Issue 4: Inconsistent Bioavailability in Animal Studies
Question: We are observing high variability and overall low bioavailability in our in vivo pharmacokinetic studies. What factors should we investigate to troubleshoot this?
Answer: High variability and low bioavailability in animal studies can arise from a combination of the issues discussed above. A systematic approach is crucial for troubleshooting:
-
Formulation Optimization: The formulation of the dosing vehicle is critical. Ensure the prenylated flavonoid is either fully solubilized or forms a uniform and stable suspension. For oral dosing, consider the advanced formulation strategies mentioned earlier (e.g., nanoformulations, co-administration with enhancers).[1]
-
Animal Model Considerations: Factors such as the species, strain, sex, and age of the animals can significantly influence drug absorption and metabolism.[1] Ensure these variables are kept consistent across all study groups.
-
Analytical Method Validation: A robust and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for the accurate quantification of the flavonoid and its primary metabolites in biological matrices.[1][8]
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of specific prenylated flavonoids.
Table 1: Bioavailability Enhancement of Xanthohumol
| Formulation/Intervention | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Approx.) | Reference |
| Lipid-based formulation | Rats | AUC (Area Under the Curve) | 3.5 | (Simons et al., 2012) |
| Self-emulsifying drug delivery system (SEDDS) | Rats | AUC | 4.2 | (Yao et al., 2015) |
Table 2: Effect of Prenylation on Tissue Accumulation
| Flavonoid | Parent Compound | Tissue | Fold Increase in Accumulation | Reference |
| 8-Prenylnaringenin (8PN) | Naringenin | Muscle | >10 | [9] |
| 8-Prenylquercetin (8PQ) | Quercetin | Liver | ~5 | [9] |
| 8-Prenylquercetin (8PQ) | Quercetin | Kidney | ~3 | [9] |
Note: The above data is illustrative and sourced from published literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a prenylated flavonoid in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Compound Preparation: The prenylated flavonoid is dissolved in a suitable vehicle (e.g., cell culture medium with a low percentage of DMSO and/or BSA to enhance solubility and reduce non-specific binding).
-
Permeability Assessment (Apical to Basolateral):
-
The culture medium from the apical (AP) and basolateral (BL) chambers is removed.
-
The test compound solution is added to the AP chamber.
-
Fresh medium (potentially containing a sink protein like BSA) is added to the BL chamber.
-
Samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the flavonoid in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Assessment (Basolateral to Apical): The same procedure is followed, but the compound is initially added to the BL chamber, and samples are collected from the AP chamber to determine the efflux ratio.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a prenylated flavonoid after oral administration.
Methodology:
-
Animal Acclimatization: Acclimatize the animals (e.g., Sprague-Dawley rats) to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (with free access to water) before dosing to minimize food-drug interactions.
-
Formulation and Administration: Prepare the dosing formulation (e.g., suspension, solution, or nanoformulation) and administer a single dose of the prenylated flavonoid orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein, saphenous vein, or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the flavonoid and its major metabolites from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Oral bioavailability (F%) - calculated by comparing the AUC from oral administration to that from intravenous administration.
-
Visualizations
Caption: Intestinal absorption and first-pass metabolism of prenylated flavonoids.
Caption: Troubleshooting workflow for low bioavailability of prenylated flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Dosage for In vivo Studies of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Disclaimer: Direct in vivo dosage and protocol data for (2S)-7,4'-Dihydroxy-3'-Prenylflavan are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general principles for flavonoids and data from studies on structurally similar prenylated flavonoids. Researchers should always conduct preliminary dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges researchers may face during the in vivo evaluation of novel prenylated flavonoids like this compound.
Issue 1: Determining an Initial In Vivo Dose
-
Question: How do I select a starting dose for my in vivo experiments with this compound?
-
Answer: For novel flavonoids, a common approach is to start with a literature review of similar compounds. Doses for flavonoids in rodent models can range from 10 mg/kg to 100 mg/kg body weight, but this can vary significantly.[1] It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that elicits a biological response without overt toxicity.
Issue 2: Poor Aqueous Solubility and Formulation
-
Question: My compound, this compound, has low water solubility, making it difficult to prepare a dosing solution. What are my options?
-
Answer: Poor aqueous solubility is a common characteristic of prenylated flavonoids due to their lipophilic nature.[2] Here are some strategies to improve formulation:
-
Co-solvents: A common vehicle for administering flavonoids is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and saline or water.[3] It is important to keep the final concentration of DMSO low (typically ≤1%) to avoid toxicity.[3] Other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can also be used.[2]
-
Suspensions: If the compound is not fully soluble, it can be administered as a uniform suspension. Using a vehicle like 0.5% carboxymethylcellulose can help to create a stable suspension.
-
Nanoformulations: Advanced delivery systems like solid lipid nanoparticles (SLNs) or nanoemulsions can significantly improve the solubility and bioavailability of flavonoids.[2]
-
Issue 3: Low Bioavailability In Vivo
-
Question: After oral administration, I'm observing very low plasma concentrations of this compound. How can I address this?
-
Answer: Low oral bioavailability is a significant challenge for many flavonoids and can be attributed to poor absorption and rapid metabolism.[2]
-
Formulation Optimization: As mentioned above, improving the solubility through appropriate formulation is the first step to enhancing absorption.[2]
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism in the liver. If oral administration is necessary for your model, be aware that extensive metabolism is likely.
-
Metabolism: Flavonoids are often rapidly metabolized in the liver and intestines into glucuronide and sulfate (B86663) conjugates.[4] When analyzing plasma samples, it is advisable to measure both the parent compound and its major metabolites.
-
Issue 4: Selecting an Appropriate Animal Model
-
Question: What are the most suitable rodent models for evaluating the in vivo effects of flavonoids?
-
Answer: The choice of animal model depends on the therapeutic area of interest. For metabolic diseases like type 2 diabetes, common models include:
-
High-Fat Diet (HFD)-induced obesity model: This model mimics the development of insulin (B600854) resistance seen in humans.[5]
-
Streptozotocin (B1681764) (STZ)-induced diabetes model: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[6]
-
For neuroinflammation studies, lipopolysaccharide (LPS)-activated microglia models are often used.[7]
-
Data Presentation: Comparative Dosages of Flavonoids
The following table summarizes in vivo dosages used for various flavonoids to provide a comparative context for experimental design.
| Flavonoid | Dose | Animal Model | Administration Route | Observed Effects |
| Synthetic Flavonoids | 10 mg/kg | Mice | Intraperitoneal (IP) | Anti-stress effects, reduced immobility time.[1] |
| Naringenin | 25 mg/kg | HFD/STZ-induced diabetic rats | Oral | Inhibition of intestinal α-glucosidase, lowering of postprandial blood glucose.[5] |
| Fisetin | 10 mg/kg | Sprague-Dawley rats | Intravenous (IV) | Rapid decline of parent compound, emergence of sulfates/glucuronides.[4] |
| Fisetin | 50 mg/kg | Sprague-Dawley rats | Oral | Transient presence of parent form, predominance of sulfates/glucuronides.[4] |
| Quercetin | 10 and 50 mg/kg | Sprague-Dawley rats | Oral gavage | Antidepressant properties, modulation of metabolic disorders.[8] |
| Quercetin (nanoparticulate) | 30 mg/kg | BALB/c mice | Intravenous (IV) | Higher bioavailability compared to bulk quercetin.[9] |
Experimental Protocols
Protocol 1: General Protocol for an In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic profile of a prenylated flavonoid in rodents.
-
Animal Acclimatization:
-
House male or female Sprague Dawley rats (200-250g) or ICR mice (20-30g) in a controlled environment for at least one week prior to the experiment.[3]
-
-
Formulation Preparation:
-
Prepare the dosing solution by first dissolving the prenylated flavanone (B1672756) in a minimal amount of DMSO.[3]
-
Dilute the DMSO solution with a vehicle (e.g., saline, 0.5% carboxymethylcellulose) to the final desired concentration (e.g., 10-50 mg/kg).[3]
-
Ensure the final DMSO concentration is non-toxic (e.g., ≤1%).[3] Vortex the solution thoroughly to ensure homogeneity.[3]
-
-
Dosing:
-
Fast animals overnight (approx. 12 hours) with free access to water.[3]
-
Administer the formulation via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Blood Sampling:
-
Plasma Processing and Analysis:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., 2,000-4,000 x g for 10-15 minutes at 4°C) to separate the plasma.[3]
-
Aspirate the plasma and store it at -80°C until analysis.[3]
-
Quantify the concentration of the parent flavonoid and its potential metabolites using a validated LC-MS/MS method.[2]
-
Protocol 2: General Protocol for an In Vivo Efficacy Study (HFD/STZ Model)
This protocol outlines a general procedure for evaluating the anti-diabetic effects of a flavonoid.
-
Induction of Diabetes:
-
Acclimatize animals for one week.[6]
-
Feed animals a high-fat diet (HFD) for 4-8 weeks to induce insulin resistance.[6]
-
After the HFD period, administer a single low dose of streptozotocin (STZ) (e.g., 35-40 mg/kg, i.p.) to induce hyperglycemia.[6] The control group receives a standard diet and a vehicle injection.[6]
-
-
Treatment:
-
Once diabetes is established (confirmed by measuring blood glucose levels), divide the diabetic animals into treatment and vehicle control groups.
-
Administer this compound or vehicle daily for a predetermined period (e.g., 4-8 weeks) via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, food intake, and water intake regularly.
-
Measure fasting blood glucose and insulin levels periodically.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.[6]
-
Collect blood and tissues (e.g., liver, adipose tissue, pancreas) for biochemical and histological analysis.
-
Visualizations: Signaling Pathways and Workflows
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10][11] Some flavonoids have been shown to modulate this pathway.
Caption: p38 MAPK signaling cascade.
General Experimental Workflow for In Vivo Flavonoid Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with a novel flavonoid.
Caption: Workflow for in vivo flavonoid studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Minimizing off-target effects of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural product belonging to the prenylated flavonoid family of compounds.[1][2] Prenylated flavonoids are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] The prenyl group generally increases the lipophilicity of the flavonoid, which can enhance its interaction with cellular membranes and proteins.[2][4] While this compound has been shown to be inactive as an aromatase inhibitor,[1] related prenylated flavans have been observed to influence cellular signaling pathways. For instance, the structurally similar compound (2S)-7,4'-dihydroxy-8-prenylflavan has been found to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway in 3T3-L1 cells. Additionally, a related compound, (-)-(2S)-7,4'-Dihydroxyflavanone, has been computationally predicted to activate CISD3, a protein involved in regulating mitochondrial function and mitigating age-related metabolic dysfunction.[5]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended target. These unintended interactions are a significant concern in research and drug development as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings. Given that flavonoids are known to interact with multiple cellular targets, it is crucial to identify and minimize the off-target effects of this compound to ensure that the observed phenotype is a direct result of its intended biological activity.
Q3: What are the potential off-target signaling pathways for this compound?
Based on studies of structurally similar flavonoids, two potential off-target signaling pathways for this compound are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the CDGSH Iron-Sulfur Domain-containing protein 3 (CISD3) pathway.
-
p38 MAPK Pathway: Flavonoids have been shown to both activate and inhibit the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6][[“]][8] Unintended modulation of this pathway could lead to a variety of cellular effects unrelated to the primary target of interest.
-
CISD3 Pathway: CISD3 is a mitochondrial protein that plays a role in regulating iron homeostasis, redox balance, and mitochondrial integrity.[9][10][11] Off-target activation or inhibition of CISD3 could impact mitochondrial function and cellular metabolism.[9][12]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
Possible Cause: The observed cellular response may be due to off-target effects of this compound.
Troubleshooting Steps:
-
Concentration-Response Curve: Determine the minimal effective concentration of the compound that elicits the desired on-target effect. Higher concentrations are more likely to induce off-target effects.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ascertain that the observed effect is not due to the general chemical structure.
-
Target Engagement Validation: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[13][14][15]
-
Orthogonal Approaches: Use an alternative method to modulate the target of interest, such as siRNA or CRISPR/Cas9-mediated knockdown, to see if the same phenotype is observed.
Issue 2: Compound Precipitation in Cell Culture Media
Possible Cause: this compound, like many flavonoids, is hydrophobic and has low aqueous solubility, which can lead to precipitation in cell culture media.[16]
Troubleshooting Steps:
-
Optimize Solvent Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.
-
Pre-warming of Media: Warm the cell culture media to 37°C before adding the compound to improve solubility.
-
Serum Pre-complexation: For media containing fetal bovine serum (FBS), first dilute the DMSO stock solution in warm FBS before further dilution into the complete media. Serum proteins can help to stabilize the compound in solution.[16]
-
Sonication: Briefly sonicate the final solution to aid in the dissolution of any small precipitates.
-
Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound.
Issue 3: Interference with Biochemical Assays
Possible Cause: Flavonoids have been reported to interfere with certain enzymatic assays, particularly those that utilize peroxidases.[17][18]
Troubleshooting Steps:
-
Assay Compatibility Check: Before conducting large-scale experiments, test whether this compound interferes with the components of your assay kit in a cell-free system.
-
Use of Alternative Assays: If interference is detected, consider using an alternative assay that relies on a different detection principle. For example, for measuring fatty acid levels, chromatographic methods could be an alternative to peroxidase-based enzymatic assays.[18]
-
Include Proper Controls: Run controls containing the compound at the experimental concentration without the cellular component to measure any direct effect on the assay reagents.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to its intracellular target.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for a specified time.
-
Harvesting: Harvest the cells and wash with PBS.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
Data Analysis: A positive thermal shift (i.e., the protein is more stable at higher temperatures in the presence of the compound) indicates target engagement.
| Parameter | Recommended Range |
| Cell Density | 1-5 x 10^6 cells/mL |
| Compound Concentration | Titrate based on EC50 |
| Incubation Time | 1-4 hours |
| Heating Temperature Range | 40°C - 70°C |
| Heating Duration | 3 minutes |
| Centrifugation Speed | 20,000 x g |
| Centrifugation Time | 20 minutes |
Protocol 2: Western Blot for p38 MAPK Activation
This protocol is to determine if this compound modulates the p38 MAPK pathway by assessing the phosphorylation of p38.
Materials:
-
Cells of interest
-
This compound
-
Positive control (e.g., Anisomycin)
-
DMSO (vehicle control)
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cells with this compound, a positive control, or DMSO for the desired time.
-
Lysis: Wash cells with cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-p38 MAPK antibody as a loading control.
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38. An increase or decrease in this ratio compared to the vehicle control indicates modulation of the p38 MAPK pathway.
| Parameter | Recommended Condition |
| Cell Seeding Density | 70-80% confluency |
| Compound Treatment Time | 15-60 minutes |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Potential modulation of the p38 MAPK pathway.
Caption: Potential activation of the CISD3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Gene - CISD3 [maayanlab.cloud]
- 11. Biochemical and cellular characterization of the CISD3 protein: Molecular bases of cluster release and destabilizing effects of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CISD3 is required for Complex I function, mitochondrial integrity, and skeletal muscle maintenance | bioRxiv [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2S)-7,4'-Dihydroxy-3'-Prenylflavan Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (2S)-7,4'-Dihydroxy-3'-Prenylflavan.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
Ethanol (B145695) and methanol (B129727) are highly effective solvents for extracting prenylated flavonoids.[1][2][3] Mixtures of these alcohols with water (e.g., 70-80% alcohol) are often used to optimize extraction efficiency.[4] For researchers exploring novel methods, hydrophobic ionic liquids have also shown high efficiency and selectivity in extracting prenylated flavonoids.[5][6]
Q2: How can I prevent the degradation of this compound during extraction?
Flavonoids can be sensitive to high temperatures, extreme pH levels, light, and oxidation.[4] To minimize degradation, consider the following:
-
Temperature: Use lower temperatures (e.g., room temperature or slightly elevated, 40-50°C).[4]
-
pH: Maintain a slightly acidic to neutral pH range (typically pH 4-6).[4][7]
-
Light: Protect the extraction mixture from light by using amber-colored glassware or covering the containers.[4][8]
-
Oxidation: The presence of multiple hydroxyl groups makes flavonoids susceptible to oxidation. Adding antioxidants like ascorbic acid to the extraction solvent can help mitigate this.[4]
Q3: My extract is turning brown. What does this indicate?
A color change to brown often signals the degradation of flavonoids, specifically through the oxidation of phenolic hydroxyl groups to form quinones and other colored products.[4] This can be accelerated by exposure to air, high pH, and elevated temperatures.
Q4: What are the key parameters to optimize for maximizing the yield of this compound?
The primary parameters to optimize include the type of solvent, solvent concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[9][10] Response surface methodology (RSM) is a common statistical approach to efficiently optimize these multiple factors.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient solvent system. | Optimize the solvent polarity. A mixture of ethanol or methanol with water is often a good starting point.[2][4] |
| Suboptimal extraction temperature. | Experiment with a temperature range of 40-60°C. Avoid excessively high temperatures to prevent degradation.[4][5] | |
| Inadequate extraction time. | Optimize the duration of the extraction. Modern techniques like ultrasound-assisted extraction can reduce the required time.[10] | |
| Improper sample preparation. | Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration.[4] | |
| Incorrect solid-to-liquid ratio. | A higher solvent volume (e.g., 1:20 or 1:30 g/mL) can enhance extraction efficiency.[7][8][9] | |
| Co-extraction of Impurities | Low selectivity of the solvent. | Consider using more selective solvents like hydrophobic ionic liquids.[5] Alternatively, subsequent purification steps like chromatography will be necessary.[3] |
| Inconsistent Results | Variation in experimental conditions. | Strictly control all extraction parameters, including temperature, time, and solvent composition. |
| Degradation of the target compound. | Review the FAQ on preventing degradation and implement protective measures.[4] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework. Optimal parameters should be determined experimentally.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered sample into an extraction vessel.
-
Add the selected extraction solvent at the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath with temperature control.
-
-
Extraction Process:
-
Set the ultrasonic frequency and power.
-
Set the extraction temperature.
-
Begin sonication for the predetermined extraction time.
-
-
Sample Recovery:
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small volume of fresh solvent and combine the filtrates.
-
-
Concentration:
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.[4]
-
-
Storage: Store the final extract in a sealed, amber-colored vial at a low temperature.[4]
Optimization Data for Prenylated Flavonoid Extraction
The following table summarizes typical ranges and optimal values for key extraction parameters based on studies of similar compounds. These should be used as a starting point for the optimization of this compound extraction.
| Parameter | Range Investigated | Typical Optimal Value | Reference(s) |
| Solvent Concentration (Ethanol) | 20 - 96% (v/v) | 60 - 80% | [9] |
| Extraction Temperature | 20 - 90°C | 60 - 80°C | [5][9] |
| Extraction Time | 5 - 280 min | 30 - 90 min | [5][10][12] |
| Solid-to-Liquid Ratio | 1:5 - 1:50 (g/mL) | 1:20 - 1:30 | [5][9] |
| pH | 2 - 8 | 4 - 6 | [4][7] |
| Ultrasonic Power | - | 400 W | [8] |
Visualizations
Experimental Workflow for Extraction and Optimization
Caption: Workflow for the extraction and optimization of this compound.
Logical Relationship of Optimization Parameters
Caption: Interacting factors influencing the extraction yield and purity of the target compound.
References
- 1. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Extraction Parameters and Characterization of Tunisian Date Extract: A Scientific Approach Toward Their Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (2S)-7,4'-Dihydroxy-3'-Prenylflavan Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common approach involves a multi-step synthesis beginning with the preparation of two key aromatic precursors. This is followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. The chalcone then undergoes cyclization to a flavanone (B1672756), which is subsequently reduced to the final flavan (B184786) product. Enantioselective control is crucial to obtain the desired (2S) stereoisomer.
Q2: What are the primary challenges in scaling up this synthesis?
A2: The main hurdles in the large-scale synthesis of this compound include:
-
Regioselectivity: Controlling the position of the prenyl group on the B-ring can be challenging, potentially leading to isomeric impurities.
-
Low Yields: Multi-step syntheses are often associated with cumulative yield losses. Side reactions and purification difficulties can further diminish the overall yield.
-
Purification: The separation of the desired product from structurally similar side products and unreacted starting materials often requires meticulous chromatographic techniques.
-
Stereocontrol: Achieving a high enantiomeric excess of the (2S)-isomer requires careful selection of chiral catalysts or resolution methods, which can be costly and complex to scale.
Q3: How can I introduce the prenyl group regioselectively onto the 4-hydroxybenzaldehyde (B117250)?
A3: The prenylation of 4-hydroxybenzaldehyde can be achieved by reacting it with prenyl bromide in the presence of a base like potassium hydroxide (B78521). While this can lead to a mixture of C-prenylated and O-prenylated products, careful optimization of reaction conditions (solvent, temperature, and slow addition of the alkylating agent) can favor the desired C-alkylation at the 3-position. The use of protecting groups on the hydroxyl function can also be employed to direct the prenylation.
Q4: What are the key considerations for the Claisen-Schmidt condensation step?
A4: The Claisen-Schmidt condensation between 4-hydroxy-3-prenylbenzaldehyde and a protected 2',4',6'-trihydroxyacetophenone (B23981) is a critical C-C bond-forming step. Key considerations include the choice of base (NaOH or KOH are common), solvent (typically ethanol (B145695) or methanol), and reaction temperature. Self-condensation of the acetophenone (B1666503) can be a competing side reaction. To minimize this, the acetophenone can be added slowly to a mixture of the aldehyde and the base.
Q5: How can I achieve the desired (2S) stereochemistry?
A5: There are several strategies to obtain the (2S)-enantiomer:
-
Asymmetric Cyclization: The cyclization of the chalcone to the flavanone can be performed using a chiral catalyst, such as a quinine-derived thiourea, to induce stereoselectivity.
-
Enzymatic Resolution: Racemic flavanone can be resolved using enzymes that selectively act on one enantiomer.
-
Chiral Reduction: The reduction of the flavanone to the flavan can be carried out using a chiral reducing agent or a catalyst that favors the formation of the (2S)-flavan. For instance, asymmetric transfer hydrogenation of the flavanone can yield the desired stereoisomer.
Troubleshooting Guides
Problem 1: Low Yield in the Claisen-Schmidt Condensation
| Possible Cause | Troubleshooting Steps |
| Self-condensation of acetophenone | Slowly add the acetophenone to a mixture of the aldehyde and base. Use a less reactive ketone if possible, or optimize the stoichiometry of the reactants. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more base. |
| Poor quality of reagents | Ensure all reagents and solvents are pure and anhydrous. Aldehydes can oxidize over time; consider distillation before use. |
| Side reactions | The presence of multiple hydroxyl groups can lead to undesired side reactions. Ensure that your protecting group strategy is robust and that the chosen groups are stable under the reaction conditions. |
Problem 2: Mixture of Products in the Cyclization of Chalcone to Flavanone
| Possible Cause | Troubleshooting Steps |
| Formation of aurones or flavones | The oxidative cyclization of the chalcone can sometimes lead to the formation of flavones. To favor the flavanone, use milder cyclization conditions (e.g., sodium acetate (B1210297) in refluxing methanol) and avoid strong oxidizing agents. |
| Incomplete cyclization | Monitor the reaction by TLC. If the chalcone is not fully consumed, extend the reaction time or increase the temperature. The choice of acid or base catalyst can also influence the rate and completeness of the cyclization. |
| Retro-aldol reaction | Under harsh basic conditions, the chalcone can undergo a retro-aldol reaction, leading back to the starting materials. Use a milder base or buffer the reaction mixture. |
Problem 3: Difficulties in the Reduction of Flavanone to Flavan
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction | Monitor the reaction by TLC. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient. For chemical reductions like Wolff-Kishner or Clemmensen, ensure stoichiometric amounts of reagents and appropriate reaction times and temperatures. |
| Formation of byproducts | Over-reduction or side reactions can occur. For catalytic hydrogenation, the choice of catalyst and solvent can influence selectivity. For Wolff-Kishner, ensure anhydrous conditions to prevent side reactions. The Clemmensen reduction is performed in strong acid, which may not be compatible with all functional groups. |
| Loss of stereochemistry | Some reduction methods may lead to racemization. For stereoselective reduction, consider using a chiral catalyst or a biocatalytic approach. |
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Reaction Step | Reactants | Product | Typical Yield (%) | Reference |
| Prenylation | 4-Hydroxybenzaldehyde, Prenyl bromide | 4-Hydroxy-3-prenylbenzaldehyde | 60-75 | General procedure |
| MOM Protection | 4-Hydroxy-3-prenylbenzaldehyde, MOMCl | 4-(Methoxymethoxy)-3-prenylbenzaldehyde | ~71 | [1] |
| MOM Protection | 2',4',6'-Trihydroxyacetophenone, MOMCl | 2'-Hydroxy-4',6'-bis(methoxymethoxy)acetophenone | - | [1] |
| Claisen-Schmidt Condensation | 4-(Methoxymethoxy)-3-prenylbenzaldehyde, Protected acetophenone | Protected 2'-hydroxy-4,4',6'-trishydroxy-3-prenylchalcone | ~76 | [1] |
| Cyclization & Deprotection | Protected Chalcone | 4',5,7-Trihydroxy-3'-prenylflavanone | ~89 | [1] |
| Catalytic Hydrogenation | 4',5,7-Trihydroxy-3'-prenylflavanone | This compound | Variable | General procedure |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4',5,7-Trihydroxy-3'-prenylflavanone
This protocol is adapted from the synthesis of a closely related compound and may require optimization.[1]
-
Protection of Hydroxyl Groups: The hydroxyl groups of 4-hydroxy-3-prenylbenzaldehyde and 2',4',6'-trihydroxyacetophenone are protected as methoxymethyl (MOM) ethers using MOMCl, N,N-diisopropylethylamine (DIPEA), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH₂Cl₂).
-
Claisen-Schmidt Condensation: The MOM-protected 4-hydroxy-3-prenylbenzaldehyde and 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone are dissolved in ethanol. An aqueous solution of potassium hydroxide (40%) is added dropwise, and the mixture is stirred at room temperature for 48-72 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification of Chalcone: The reaction mixture is poured into ice water and acidified with dilute HCl. The precipitated chalcone is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Cyclization and Deprotection: The purified chalcone is dissolved in methanol (B129727), and a catalytic amount of sodium acetate is added. The mixture is refluxed for 3-5 hours. The solvent is evaporated, and the residue is treated with a mixture of methanol and hydrochloric acid to remove the MOM protecting groups. The final flavanone is purified by column chromatography.
Protocol 2: Reduction of Flavanone to Flavan via Catalytic Hydrogenation
This is a general procedure and requires optimization for stereoselectivity.
-
Reaction Setup: The 4',5,7-trihydroxy-3'-prenylflavanone is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude flavan.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
Caption: Key chemical transformations in the synthesis of the flavan backbone.
References
Technical Support Center: Enhancing the Oral Bioavailability of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (2S)-7,4'-Dihydroxy-3'-Prenylflavan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: Like many flavonoids, this compound is expected to have low oral bioavailability due to two primary factors:
-
Poor Aqueous Solubility: The presence of a hydrophobic prenyl group can significantly decrease its solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver by phase I and phase II enzymes, which can inactivate the compound before it reaches systemic circulation.[3]
Q2: What general strategies can be employed to improve the oral bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be explored:
-
Nanotechnology-based delivery systems: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[3][4][5] Common approaches include nanosuspensions, nanoemulsions, and solid lipid nanoparticles.
-
Formation of carrier complexes: Complexation with molecules like cyclodextrins or phospholipids (B1166683) can enhance solubility and permeability.[1][4]
-
Structural modification: Creating prodrugs or glycosylated derivatives can alter the physicochemical properties to favor absorption.[1][6]
-
Use of absorption enhancers: Co-administration with excipients that can transiently increase intestinal permeability.[1]
Q3: How can I assess the intestinal permeability of this compound in vitro?
A3: The Caco-2 cell monolayer model is a widely accepted in vitro method to predict human intestinal absorption.[1][2][5][6][7] This assay provides an apparent permeability coefficient (Papp) value, which can help classify the compound's potential for oral absorption.
Q4: What are the key considerations for designing an in vivo pharmacokinetic study in rodents for this compound?
A4: A well-designed pharmacokinetic study in rats or mice is crucial to evaluate the effectiveness of any bioavailability enhancement strategy. Key considerations include:
-
Route of administration: Oral gavage is standard for assessing oral bioavailability.
-
Dosing: The dose should be selected based on preliminary toxicity and efficacy studies.
-
Blood sampling: A sparse or serial sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases.
-
Analytical method: A sensitive and validated bioanalytical method, typically LC-MS/MS, is required to quantify the compound in plasma.
Troubleshooting Guides
Issue 1: Low and variable results in Caco-2 cell permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound in the transport medium. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the transport buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%). Consider using a formulation approach, such as a cyclodextrin (B1172386) complex, to increase solubility in the assay medium. |
| Non-specific binding to the plasticware. | Due to its lipophilic nature, the compound may adsorb to the plastic surfaces of the assay plates. To mitigate this, consider using low-binding plates or pre-treating the plates with a blocking agent. Quantify the compound in the donor and receiver compartments at the end of the experiment to assess recovery. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). A significantly higher Papp in the B-A direction suggests the involvement of efflux transporters. This can be confirmed by co-incubating with a known P-gp inhibitor like verapamil. |
| Poor integrity of the Caco-2 cell monolayer. | Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity. A significant drop in TEER indicates compromised cell junctions. |
Issue 2: Failure to achieve a significant increase in oral bioavailability with a nanosuspension formulation.
| Potential Cause | Troubleshooting Step |
| Particle size is not sufficiently reduced or is unstable. | Optimize the milling or precipitation process parameters (e.g., milling time, energy input, stabilizer concentration). Characterize the particle size and zeta potential of the nanosuspension immediately after preparation and over time to assess stability. |
| Inappropriate stabilizer selection. | The choice of stabilizer is critical for preventing particle aggregation. Screen different GRAS (Generally Recognized As Safe) stabilizers such as HPMC, PVP, or poloxamers to find the most effective one for your compound. |
| Rapid dissolution followed by precipitation in the GI tract. | The nanosuspension may dissolve quickly in the stomach but then precipitate in the higher pH of the intestine. Consider using a precipitation inhibitor in your formulation. |
| Extensive first-pass metabolism. | If the primary limitation to bioavailability is metabolism rather than dissolution, a nanosuspension alone may not be sufficient. Consider combining this approach with the co-administration of a metabolic inhibitor (in preclinical studies) or exploring formulations that promote lymphatic uptake. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and the Impact of Formulation Strategies.
| Parameter | Unformulated Compound | Nanosuspension | Phospholipid Complex |
| Aqueous Solubility (µg/mL) | < 1 | 10 - 50 | 50 - 200 |
| Dissolution Rate | Low | High | Moderate |
| Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | 0.5 | 1.5 | 2.5 |
| In Vivo Bioavailability (%) | < 5 | 15 - 25 | 20 - 35 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC).
-
-
Milling:
-
Add the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a specified speed and temperature for a predetermined duration.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Protocol 2: Formulation of a this compound-Phospholipid Complex
-
Solubilization:
-
Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:1 molar ratio in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a specific volume of purified water or buffer by gentle agitation. This will result in the formation of the phospholipid complex.
-
-
Characterization:
-
Analyze the complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
-
Determine the entrapment efficiency by quantifying the amount of free versus complexed compound.
-
Mandatory Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Welcome to the technical support center for the LC-MS analysis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to matrix effects in their analytical methods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Q1: I am observing poor reproducibility and inconsistent signal intensity for this compound in my plasma/serum samples. What is the likely cause?
Poor reproducibility and variable signal intensity are classic indicators of matrix effects, particularly ion suppression or enhancement.[1][2][3] Co-eluting endogenous components from complex biological matrices like plasma or serum can interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[2][4] This interference can lead to inaccurate and unreliable quantification.[1][5]
Q2: How can I confirm that matrix effects are the root cause of my analytical issues?
A post-extraction addition experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[6][7][8] This involves comparing the analyte's signal response in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.
Q3: My results indicate significant ion suppression. What are the primary strategies to minimize these matrix effects?
There are several strategies you can employ to reduce matrix effects, which can be categorized into three main areas:
-
Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][2]
-
Chromatographic Separation: Optimizing the separation of your analyte from co-eluting matrix components can significantly reduce interference.[2][9]
-
Calibration Strategy: Employing an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[10][11]
Q4: What are the most effective sample preparation techniques for reducing matrix effects for a prenylflavonoid like this compound?
Effective sample preparation is crucial for minimizing matrix effects.[2] For flavonoids in complex matrices, the following techniques are highly recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[2][12] C18 cartridges are commonly used for flavonoids.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract flavonoids from aqueous matrices into an immiscible organic solvent, leaving many interfering substances behind.[2][12]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of all matrix components.[1][10] However, this may compromise the sensitivity of the assay if the analyte concentration is low.[1][10]
Q5: How can I optimize my LC method to better separate this compound from matrix interferences?
Chromatographic optimization is a powerful tool to combat matrix effects.[2][9] Consider the following adjustments:
-
Column Chemistry: Use a high-resolution column, such as a sub-2 µm particle size C18 or a phenyl-hexyl column, to improve peak shape and separation from interfering components.
-
Mobile Phase Gradient: Adjusting the gradient elution profile can help to resolve the analyte from co-eluting matrix components.[2] For flavonoids, a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.[6][9]
-
Divert Valve: Using a divert valve to direct the flow to waste during the elution of highly interfering, unretained components at the beginning of the run can prevent contamination of the ion source.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[2] The "matrix" refers to all components in the sample other than the analyte of interest.[2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of quantitative analysis.[1][5]
Q2: Are flavonoids and prenylflavonoids particularly susceptible to matrix effects?
Yes, the analysis of flavonoids and prenylflavonoids in complex matrices such as food samples, plant extracts, and biological fluids is often hampered by matrix effects.[6][9] These matrices contain a wide variety of compounds (e.g., other phenolics, lipids, sugars) that can co-elute and interfere with the ionization of the target flavonoids.
Q3: When should I use an internal standard, and what type is best for this compound?
An internal standard (IS) is highly recommended for accurate quantification in LC-MS, as it can compensate for variability during sample preparation and analysis, including matrix effects.[2][13] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[1][14] SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[1] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.[13]
Q4: What is a matrix-matched calibration curve and when is it necessary?
A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the samples being analyzed.[2] This approach is necessary when matrix effects are present and cannot be fully eliminated by other means.[11] It helps to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.[2]
Q5: Can the choice of ionization source affect the severity of matrix effects?
Yes, the choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][15] This is because ESI is more sensitive to competition for charge and droplet surface access among co-eluting compounds.[1] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery of flavonoids and the reduction of matrix effects, based on literature data.
| Sample Preparation Method | Analyte Class | Matrix | Typical Recovery (%) | Matrix Effect Reduction | Reference |
| Protein Precipitation | Flavonoids | Plasma | 85-100 | Low to Moderate | [12] |
| Liquid-Liquid Extraction (LLE) | Flavonoids | Plasma/Urine | 80-110 | Moderate to High | [2] |
| Solid-Phase Extraction (SPE) | Bioflavonoids | Food Samples | 88-96 | High | [6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative determination of matrix effects.
1. Sample Preparation:
- Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
- Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. In the final step, spike the extracted matrix with this compound to the same final concentration as Set A.
- Set C (Matrix Blank): Extract a blank matrix sample without spiking the analyte.
2. LC-MS Analysis:
- Inject and analyze all three sets of samples using your LC-MS method.
3. Data Analysis:
- Calculate the matrix effect (ME) using the following formula:
- ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
- A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Plasma
This protocol provides a general procedure for SPE cleanup.
1. Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
2. Sample Loading:
- Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid in water.
- Load the pre-treated sample onto the conditioned SPE cartridge.
3. Washing:
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
4. Elution:
- Elute the analyte with 1 mL of methanol.
5. Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a calibration strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating (2S)-7,4'-Dihydroxy-3'-Prenylflavan in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the effects of (2S)-7,4'-Dihydroxy-3'-Prenylflavan.
Frequently Asked Questions (FAQs)
1. What are the potential therapeutic targets of this compound based on available data?
While direct in vivo studies on this compound are limited, research on structurally similar flavonoids provides insights into its potential therapeutic applications. A closely related compound, (-)-(2S)-7,4'-Dihydroxyflavanone, has been identified as a potential activator of CISD3, suggesting therapeutic benefits in ameliorating metabolic dysfunction and improving glucose regulation, possibly through the AMPK pathway.[1][2] Additionally, another similar compound, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), has been shown to promote adipogenesis and glucose uptake in 3T3-L1 cells via the p38 MAPK pathway. Therefore, it is plausible that this compound may also exert its effects on metabolic diseases through modulation of these signaling pathways.
2. Which animal models are most appropriate for studying the metabolic effects of this compound?
The selection of an animal model is critical for investigating the potential antihyperglycemic and metabolic effects of this flavan. Preclinical animal models are essential for understanding the complex physiological interactions that cannot be fully replicated in vitro.[3] Rodent models are commonly used for studying metabolic diseases due to their well-characterized genetics and physiology.[4][5]
-
High-Fat Diet (HFD)-Induced Obesity Model: This is a widely used model to induce obesity, insulin (B600854) resistance, and other features of the metabolic syndrome in rodents. It closely mimics the metabolic dysregulation seen in human obesity.
-
Streptozotocin (STZ)-Induced Diabetic Model: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying compounds that may protect or regenerate β-cells or improve insulin sensitivity.
-
Genetic Models: Genetically modified rodent models, such as db/db mice (leptin receptor deficient) or Zucker fatty rats, spontaneously develop obesity and type 2 diabetes. These models are valuable for studying the long-term effects of compounds on the progression of metabolic disease.
-
Swine Models: Domestic pigs and minipigs are increasingly recognized for their anatomical and physiological similarities to humans, making them powerful models for studying metabolic syndrome and cardiovascular complications.[6]
3. What are the common challenges in administering flavonoids to animals in vivo?
A significant challenge in the in vivo study of flavonoids is their low bioavailability, which stems from poor water solubility and extensive metabolism.[7] This can lead to variable and often low plasma concentrations of the active compound.
-
Formulation: Due to their hydrophobic nature, flavonoids like this compound require careful formulation for effective in vivo administration. Common approaches include suspension in vehicles like carboxymethylcellulose (CMC) or the use of encapsulation technologies such as liposomes or nanoparticles to enhance solubility and absorption.[7][8][9]
-
Route of Administration: Oral gavage is the most common method for administering flavonoids in preclinical studies. However, improper technique can lead to stress, injury, or inaccurate dosing.
-
Dose Selection: Determining the appropriate dose is crucial. Dose-response studies are necessary to identify a therapeutically relevant and non-toxic dose range.
Troubleshooting Guides
Issue 1: High variability in experimental outcomes between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea.[10] Use standardized procedures and ensure all personnel are adequately trained. |
| Improper Formulation | The compound may not be uniformly suspended in the vehicle. Ensure thorough mixing of the formulation before each administration. Consider using a different vehicle or an encapsulation method to improve solubility and consistency. |
| Animal Stress | High levels of stress can influence metabolic parameters. Acclimatize animals to the experimental procedures, including handling and gavage, before the start of the study.[11] |
| Genetic Variability | Even within the same strain, there can be genetic differences between animals. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Issue 2: No significant therapeutic effect observed.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The administered dose may be too low to elicit a biological response. Conduct a dose-response study to determine the optimal therapeutic dose. |
| Low Bioavailability | The compound may be poorly absorbed or rapidly metabolized. Analyze plasma levels of this compound and its metabolites to assess bioavailability. Consider alternative formulations or routes of administration to improve absorption.[7][9] |
| Inappropriate Animal Model | The chosen animal model may not be suitable for studying the specific mechanism of action of the compound. Re-evaluate the pathophysiology of the model and its relevance to the expected effects of the flavan. |
| Timing of Administration | The frequency and timing of administration may not be optimal. Consider the half-life of the compound and adjust the dosing schedule accordingly. |
Issue 3: Adverse effects or toxicity observed in treated animals.
| Potential Cause | Troubleshooting Steps |
| High Dose | The administered dose may be in the toxic range. Reduce the dose or conduct a toxicity study to determine the maximum tolerated dose. |
| Vehicle Toxicity | The vehicle used for formulation may have its own toxic effects. Include a vehicle-only control group in your study design to assess any effects of the vehicle. |
| Off-Target Effects | The compound may have unintended effects on other biological pathways. Conduct a thorough literature review on the known effects of similar flavonoids. Monitor animals closely for any clinical signs of toxicity. |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on weight gain, glucose tolerance, and insulin sensitivity in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Insulin
Procedure:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
Dietary Induction: Randomly divide mice into two main groups: Control (standard chow) and HFD. Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Treatment Groups: Subdivide the HFD group into:
-
HFD + Vehicle
-
HFD + this compound (low dose)
-
HFD + this compound (high dose)
-
-
Compound Administration: Administer the compound or vehicle daily via oral gavage for 4-6 weeks. Monitor body weight and food intake regularly.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer glucose (2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect blood, liver, adipose tissue, and skeletal muscle for further analysis (e.g., lipid profiles, inflammatory markers, Western blotting for signaling proteins).
Data Presentation:
| Parameter | Control | HFD + Vehicle | HFD + Low Dose | HFD + High Dose |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Insulin (ng/mL) | ||||
| GTT AUC | ||||
| ITT AUC | ||||
| Liver Triglycerides (mg/g) |
Protocol 2: Western Blot for p38 MAPK Activation
Objective: To determine if this compound affects the p38 MAPK signaling pathway in tissues from treated animals.
Materials:
-
Tissue lysates (liver, adipose tissue, skeletal muscle)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tissue lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 as a loading control.
Visualizations
Caption: Experimental workflow for the HFD-induced obesity model.
Caption: Hypothesized p38 MAPK signaling pathway modulation.
References
- 1. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Utility of Human Relevant Preclinical Animal Models in Navigating NAFLD to MAFLD Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the metabolic syndrome: Contributions of swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. instechlabs.com [instechlabs.com]
- 11. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anti-inflammatory effects of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a naturally occurring flavan. Due to the limited direct in vivo data available for this specific compound, this guide leverages extensive data from its structurally similar isoflavan, glabridin (B1671572), to provide a robust comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, comparative data, and mechanistic insights.
Comparative Efficacy Analysis
To objectively assess the anti-inflammatory potential of this compound (represented by glabridin), its performance was benchmarked against the well-established NSAIDs, Indomethacin and Diclofenac (B195802), in two standard in vivo inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.
Carrageenan-Induced Paw Edema Model
This model is a widely accepted method for evaluating acute inflammation. The data below summarizes the dose-dependent inhibitory effects of glabridin and Indomethacin on paw edema in rats.
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Time Point (hours) |
| Glabridin | 10 | Oral | Not Significant | 4 |
| 20 | Oral | Significant Inhibition (p<0.05) | 4 | |
| 40 | Oral | Significant Inhibition (p<0.01) | 4 | |
| Indomethacin | 0.66 - 2 | Oral | Significant Inhibition | Not Specified |
| 10 | Oral | 31.67 ± 4.40 | 5 |
Note: The data for glabridin is used as a proxy for this compound. Glabridin is an isoflavan, while the topic compound is a flavan; these structural differences should be considered when interpreting the data.
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of various pro-inflammatory mediators. This model is crucial for understanding the systemic anti-inflammatory effects of a compound.
| Compound | Dose | Model | Key Findings |
| Glabridin | High Dose | LPS-induced neuroinflammation in mice | Significantly decreased NF-κB and IBA-1 levels; Reduced NO expression.[1][2] |
| Diclofenac | 2.5 mg/kg, s.c. | LPS-induced inflammation in rats | Attenuated LPS-induced reductions in reward behavior and corticosterone (B1669441) release.[3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups (various doses).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[4]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.
Animals: Male C57BL/6J mice (8-10 weeks old).
Procedure:
-
Animals are randomly assigned to different treatment groups: vehicle control, LPS control, positive control (e.g., Diclofenac), and test compound groups.
-
The test compound or vehicle is administered at predetermined doses and routes.
-
After a suitable pretreatment time, mice are challenged with an intraperitoneal injection of LPS (e.g., 20 µg/kg).[3]
-
At a specific time point post-LPS injection (e.g., 2-6 hours), blood samples are collected for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Tissues such as the liver, spleen, and brain can be harvested for histological analysis or to measure the levels of inflammatory markers (e.g., NF-κB, iNOS) using techniques like Western blotting or immunohistochemistry.[2]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to modulate key inflammatory signaling pathways.
References
- 1. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-steroidal anti-inflammatory drug diclofenac sodium attenuates lipopolysaccharide-induced alterations to reward behavior and corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glabridin Alleviates Inflammation and Nociception in Rodents by Activating BKCa Channels and Reducing NO Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Biological Activities of (2S)-7,4'-Dihydroxy-3'-Prenylflavan and the Significance of its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a naturally occurring prenylated flavonoid. While direct comparative experimental data between its stereoisomers is limited in publicly available literature, this document outlines the established biological effects of the (2S)-enantiomer and highlights the critical importance of stereochemistry in determining the pharmacological properties of flavonoids. Detailed experimental protocols for key biological assays are provided to facilitate further research into the stereospecific activities of these compounds.
Introduction to this compound and its Stereoisomers
This compound is a member of the flavonoid family, a class of polyphenolic compounds widely distributed in plants. The presence of a prenyl group enhances its lipophilicity, which can lead to increased interaction with cellular membranes and potentially greater biological activity. The stereochemistry at the C2 position of the flavan (B184786) core is a crucial determinant of its three-dimensional structure and, consequently, its interaction with biological targets. While the (2S) enantiomer is the focus of some studies, its corresponding (2R) enantiomer and potential diastereomers remain largely uninvestigated in a comparative context. Understanding the differential effects of these stereoisomers is paramount for the development of potent and selective therapeutic agents.
Biological Activities of Prenylated Flavonoids
Prenylated flavonoids, as a class, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. These properties are often attributed to their ability to modulate various cellular signaling pathways. Although specific comparative data for the stereoisomers of 7,4'-Dihydroxy-3'-Prenylflavan is scarce, the known activities of the (2S)-enantiomer and related compounds provide a foundation for future comparative studies.
Data Presentation
Due to the absence of direct comparative studies, a quantitative data table for the stereoisomers of 7,4'-Dihydroxy-3'-Prenylflavan cannot be presented. However, the following table summarizes the reported biological activities of this compound and a structurally similar prenylated flavan to provide a baseline for future research.
| Compound | Biological Activity | Assay System | Reported Effect (IC50/EC50) |
| This compound | Antibacterial | Not specified in detail | Activity reported |
| Anti-inflammatory | Not specified in detail | Activity reported | |
| (2S)-7,4'-Dihydroxy-8-Prenylflavan | Adipogenesis Stimulation | 3T3-L1 cells | Significant promotion |
| Glucose Uptake Stimulation | 3T3-L1 cells | Increased glucose uptake |
Experimental Protocols
To facilitate comparative studies on the stereoisomers of 7,4'-Dihydroxy-3'-Prenylflavan, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound and its stereoisomers on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its stereoisomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound and its stereoisomers by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite (B80452), in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and its stereoisomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
Objective: To assess the antimicrobial activity of this compound and its stereoisomers against various bacterial strains.
Principle: This method tests the susceptibility of bacteria to antimicrobials. A filter paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with the target bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with known concentrations of this compound and its stereoisomers onto the surface of the agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Analysis: Compare the zone diameters to interpret the susceptibility of the bacteria to the tested compounds.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway that could be modulated by this compound and its stereoisomers.
Comparative Guide to the Molecular Targets of (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of the natural flavan, (2S)-7,4'-Dihydroxy-3'-Prenylflavan, and its alternatives. The information is compiled from available experimental data to offer an objective overview of its performance and potential therapeutic applications.
Introduction
This compound is a prenylated flavonoid that has garnered interest for its potential biological activities. Research into flavonoids has revealed their capacity to modulate various signaling pathways implicated in a range of diseases. This guide focuses on the confirmed and putative molecular targets of this compound, comparing its activity with other well-studied flavonoids that act on similar pathways. The primary molecular targets discussed are the p38 Mitogen-Activated Protein Kinase (MAPK) and the CDGSH Iron Sulfur Domain 3 (CISD3) protein.
Comparison of Molecular Target Activity
While direct quantitative data for this compound is limited, studies on structurally similar compounds and related flavonoids provide valuable insights. The following tables summarize the available quantitative data for the compound and its alternatives concerning their effects on the p38 MAPK pathway and related cellular activities.
Table 1: Inhibition of p38 MAPK Phosphorylation and Related MAPK Activity
| Compound | Target/Assay | Cell Line/System | Concentration/IC50 | Effect | Reference |
| (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF) | p38 MAPK Phosphorylation | 3T3-L1 preadipocytes | Not specified | Activation | [1] |
| Hesperidin | High-Glucose-Induced p38 MAPK Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Complete Inhibition | [2] |
| Naringin | High-Glucose-Induced p38 MAPK Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Complete Inhibition | [2] |
| Resveratrol | High-Glucose-Induced p38 MAPK Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Complete Inhibition | [2] |
| Resveratrol | MAPK Activity | Porcine Coronary Arteries | IC50 = 37 µM | Inhibition | [1] |
Table 2: Effects on Cellular Processes Modulated by p38 MAPK
| Compound | Cellular Process | Cell Line | Concentration | Outcome | Reference |
| (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF) | Glucose Uptake | 3T3-L1 adipocytes | Not specified | Increased glucose uptake | [1] |
| (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF) | Adipogenesis | 3T3-L1 preadipocytes | Not specified | Promoted adipogenesis | [1] |
| Hesperidin | ICAM-1 Expression (downstream of p38) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Drastic inhibition | [2] |
| Naringin | ICAM-1 Expression (downstream of p38) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Drastic inhibition | [2] |
| Resveratrol | ICAM-1 Expression (downstream of p38) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Drastic inhibition | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK signaling pathway and points of flavonoid intervention.
References
- 1. Resveratrol inhibits MAPK activity and nuclear translocation in coronary artery smooth muscle: reversal of endothelin-1 stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prenyl Group: A Key to Unlocking Flavonoid Bioactivity
A comprehensive analysis of the structure-activity relationship of prenylated flavans reveals the critical role of prenylation in enhancing their therapeutic potential. This guide provides a comparative overview of their anticancer, antibacterial, and antioxidant activities, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The addition of a prenyl group, a lipophilic five-carbon isoprenoid unit, to the flavonoid scaffold has been consistently shown to significantly modulate the biological activities of this class of natural products. This modification generally increases the compound's affinity for cell membranes and target proteins, leading to enhanced potency.[1][2][3] This guide delves into the structure-activity relationships (SAR) of prenylated flavans, presenting a quantitative comparison of their anticancer, antibacterial, and antioxidant properties.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various prenylated flavans are summarized below. The data highlights how the number, position, and nature of the prenyl substitution, in conjunction with the core flavonoid structure, influence their efficacy.
Anticancer Activity
The cytotoxic effects of prenylated flavans have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented in Table 1.
Table 1: Anticancer Activity of Prenylated Flavans (IC50 in µM)
| Compound | Flavanoid Class | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol (B1683332) | Chalcone (B49325) | Prostate (PC-3) | 8.07 ± 0.52 | [4] |
| Prostate (DU145) | 7.45 ± 0.87 | [4] | ||
| Breast (MCF-7) | 1.64 ± 0.21 | [1] | ||
| Liver (HepG2) | 0.64 ± 0.14 | [1] | ||
| 8-Prenylnaringenin (B1664708) | Flavanone | Breast (T-47D) | 7.99 | [5] |
| 6,8-Diprenylgenistein | Isoflavone | Murine lymphoma (L1210) | 9 | [6] |
| Morusin | Flavone | Cervical (HeLa) | 0.64 ± 0.14 | [1] |
| Breast (MCF-7) | 3.69 ± 0.86 | [1] | ||
| Sanggenon K | Flavone | Breast (MCF-7) | 3.21 ± 0.87 | [1] |
| Liver (Hep3B) | 3.09 ± 0.67 | [1] |
SAR Insights for Anticancer Activity:
-
The presence of a prenyl group generally enhances cytotoxicity compared to the non-prenylated parent flavonoid.[5]
-
For some cell lines, the position of the prenyl group is crucial; for instance, 8-prenylnaringenin showed stronger anti-proliferative activity against certain cancer cell lines than its 6-prenyl isomer.[5]
-
The chalcone scaffold of xanthohumol appears to be particularly effective against a broad range of cancer cell lines.[1][4]
Antibacterial Activity
Prenylated flavans have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for evaluating antibacterial efficacy.
Table 2: Antibacterial Activity of Prenylated Flavans (MIC in µg/mL)
| Compound | Flavanoid Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 6,8-Diprenyleriodictyol | Flavanone | Staphylococcus aureus (MSSA) | 0.5 | [1] |
| Cudraflavone C | Flavone | Staphylococcus aureus (MRSA) | 4 | [1] |
| Lupalbigenin | Flavanone | Staphylococcus aureus (MRSA) | 1 | [1] |
| 6,8-Diprenylgenistein | Isoflavone | Staphylococcus aureus (MRSA 18HN) | 9 | [7] |
| Glabrol | Flavanone | Staphylococcus aureus (MRSA 18HN) | 9 | [7] |
| 4'-O-methylglabridin | Isoflavan | Staphylococcus aureus (MRSA 18HN) | 10 | [7] |
| 6-Prenylnaringenin | Flavanone | Staphylococcus aureus (MRSA 97-7) | >50 | [6] |
| 8-Prenylnaringenin | Flavanone | Staphylococcus aureus (MRSA 97-7) | 5-25 | [6] |
SAR Insights for Antibacterial Activity:
-
Diprenylation, as seen in 6,8-diprenyleriodictyol and 6,8-diprenylgenistein, often leads to potent antibacterial activity.[1][7]
-
The position of the prenyl group is critical, with 8-prenylnaringenin showing significantly better activity against MRSA than 6-prenylnaringenin.[6]
-
Many prenylated flavonoids show limited to no activity against Gram-negative bacteria.[1]
Antioxidant Activity
The ability of prenylated flavans to scavenge free radicals is a key aspect of their therapeutic potential. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC50 values.
Table 3: Antioxidant Activity of Prenylated Flavans (IC50 in µM)
| Compound | Flavanoid Class | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Xanthohumol | Chalcone | 27.7 ± 4.9 | - | [8] |
| 8-Prenylnaringenin | Flavanone | 174.2 | - | [8] |
| Propolin E | Flavanone | 62.6 ± 2.2 | - | [8] |
| 3'-Geranylnaringenin | Flavanone | 64.2 ± 3.5 | - | [8] |
| Baicalein (B1667712) | Flavone | - | 5.5 ± 0.40 | [8] |
| 7-Prenylbaicalein | Flavone | - | 8.8 ± 0.11 | [8] |
| 7-Geranylbaicalein | Flavone | - | 8.7 ± 0.11 | [8] |
SAR Insights for Antioxidant Activity:
-
The presence and position of hydroxyl groups on the flavonoid skeleton play a crucial role in antioxidant activity.
-
In some cases, prenylation can slightly decrease the radical scavenging activity compared to the parent compound, as seen with baicalein and its prenylated derivatives in the ABTS assay.[8] This suggests a complex interplay between the lipophilicity conferred by the prenyl group and the radical scavenging ability of the hydroxyl groups.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the prenylated flavanoids for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the prenylated flavanoids in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH and ABTS Assays
DPPH Radical Scavenging Assay:
-
Reaction Mixture: Mix 100 µL of various concentrations of the prenylated flavanoid with 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the sample.
ABTS Radical Cation Scavenging Assay:
-
ABTS Radical Cation (ABTS•+) Generation: Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the prenylated flavanoid at various concentrations to 1 mL of the ABTS•+ working solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined accordingly.
Signaling Pathway Visualization
The anticancer activity of many prenylated flavans is mediated through the induction of apoptosis. Xanthohumol, a well-studied prenylated chalcone, has been shown to induce apoptosis in various cancer cells through the modulation of key signaling pathways. The following diagram illustrates the pro-apoptotic signaling cascade initiated by xanthohumol.
Caption: Pro-apoptotic signaling pathway induced by Xanthohumol.
This guide provides a foundational understanding of the structure-activity relationship of prenylated flavans. The presented data and methodologies offer a valuable resource for the rational design and development of novel therapeutic agents based on these promising natural products. Further research is warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Prenyl Advantage: A Comparative Analysis of (2S)-7,4'-Dihydroxy-3'-Prenylflavan and its Non-Prenylated Analogue
A comprehensive review of the current experimental data reveals the enhanced biological activities of (2S)-7,4'-Dihydroxy-3'-Prenylflavan over its non-prenylated counterpart, 7,4'-Dihydroxyflavan. The addition of a prenyl group to the flavonoid backbone significantly influences its antioxidant, anti-inflammatory, and anticancer properties, a phenomenon attributed to increased lipophilicity and enhanced interaction with cellular membranes.
This guide provides a detailed comparison of the bioactivities of this compound and 7,4'-Dihydroxyflavan, presenting available quantitative data, outlining experimental methodologies, and illustrating key cellular pathways. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structure-activity relationships of prenylated flavonoids.
Enhanced Bioactivity through Prenylation: A Quantitative Perspective
The presence of a prenyl group on the B-ring of the flavan (B184786) skeleton in this compound is a key structural modification that generally leads to a significant enhancement of its biological effects compared to the non-prenylated 7,4'-Dihydroxyflavan. This enhancement is largely due to the increased lipophilicity conferred by the prenyl chain, which facilitates passage through cell membranes and improves interaction with intracellular targets.[1][2][3]
While direct comparative studies providing quantitative data for both compounds under identical experimental conditions are limited, the available data for each compound and the general trends observed for prenylated flavonoids strongly support the superior activity of the prenylated form.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and the overproduction of inflammatory mediators like nitric oxide (NO) is a hallmark of inflammatory processes. Flavonoids are known to modulate inflammatory pathways, and prenylation has been shown to enhance this effect.
One study has reported a specific quantitative measure for the anti-inflammatory activity of this compound. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 28.4 μM.[4] This indicates a potent anti-inflammatory effect.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| This compound | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 28.4 μM[4] |
| 7,4'-Dihydroxyflavan | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
Antioxidant Activity
The ability to scavenge free radicals is a key mechanism through which flavonoids exert their protective effects. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
While specific IC50 values for a direct comparison of this compound and 7,4'-Dihydroxyflavan in a DPPH assay are not available from a single study, the literature consistently reports that prenylation enhances the antioxidant activity of flavonoids.[5][6][7] This is attributed to the electron-donating nature of the prenyl group, which can stabilize the flavonoid radical formed during the scavenging process.
Table 2: Comparison of Antioxidant Activity (Hypothetical Direct Comparison)
| Compound | Assay | IC50 Value |
| This compound | DPPH Radical Scavenging | Expected to be lower (more potent) |
| 7,4'-Dihydroxyflavan | DPPH Radical Scavenging | Expected to be higher (less potent) |
Note: This table is based on the generally accepted trend that prenylation enhances antioxidant activity. Specific comparative IC50 values are not currently available.
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action are multifaceted and can include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that feed tumors).
Studies have shown that prenylated flavonoids often exhibit stronger cytotoxic effects against various cancer cell lines compared to their non-prenylated precursors.[8][9][10] For instance, the anticancer activity of flavonoids is often evaluated using the MTT assay, which measures cell viability. While specific IC50 values for this compound and 7,4'-Dihydroxyflavan against a particular cancer cell line from a single study are not available, it is anticipated that the prenylated compound would demonstrate greater potency.
Table 3: Comparison of Anticancer Activity (Hypothetical Direct Comparison)
| Compound | Assay | Cell Line | IC50 Value |
| This compound | MTT Assay | e.g., MCF-7 (Breast Cancer) | Expected to be lower (more potent) |
| 7,4'-Dihydroxyflavan | MTT Assay | e.g., MCF-7 (Breast Cancer) | Expected to be higher (less potent) |
Note: This table is based on the generally accepted trend that prenylation enhances anticancer activity. Specific comparative IC50 values are not currently available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its non-prenylated analogue.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for anti-inflammatory agents.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or 7,4'-Dihydroxyflavan).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compounds are added to the wells.
-
Initiation of Reaction: The DPPH solution is added to each well to initiate the reaction. A control containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5][8][11]
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[1][2][9]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the activities of these flavonoids.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
Validating the Therapeutic Potential of (2S)-7,4'-Dihydroxy-3'-Prenylflavan in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of (2S)-7,4'-Dihydroxy-3'-Prenylflavan against related compounds, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Comparative Analysis of Biological Activity
This compound is a prenylated flavonoid that has demonstrated noteworthy anti-inflammatory properties. To contextualize its therapeutic potential, this section compares its activity with a structurally similar isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), for which more extensive data is available. The presence of the prenyl group is generally understood to enhance the biological activity of flavonoids due to increased lipophilicity, which improves interaction with cellular membranes and target proteins.[1]
| Compound | Disease Model/Target | Biological Activity | Quantitative Data | Potential Signaling Pathway |
| This compound | Inflammation (in vitro) | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.[2] | IC₅₀: 28.4 μM [2] | Putative: Inhibition of NF-κB and MAPK signaling pathways |
| (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF) | Type 2 Diabetes (in vitro) | Promotes adipogenesis and increases glucose uptake in 3T3-L1 cells.[3] | - Increased expression of C/EBPα, PPARγ, aP2, GLUT4, and adiponectin. - Decreased expression of TNF-α.[3] | Activation of p38 MAPK pathway.[3] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol is a representative method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW264.7 or BV-2 microglia).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Nitric Oxide:
-
Nitrite (NO₂) accumulation in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Procedure:
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: A standard curve is generated using known concentrations of sodium nitrite.
Cell Viability Assay:
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
Visualizing Molecular Pathways and Workflows
Putative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways, when activated by stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO.
References
- 1. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several prominent prenylated flavonoids: 8-prenylnaringenin (B1664708) (8-PN), 6-prenylnaringenin (B1664697) (6-PN), xanthohumol (B1683332) (XN), and isobavachalcone (B1672217) (IBC). The information herein is supported by experimental data from preclinical and clinical studies to aid in research and development.
Executive Summary
Prenylation, the addition of a prenyl group to a flavonoid backbone, can significantly alter the pharmacokinetic properties of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME). This, in turn, influences their bioavailability and potential therapeutic efficacy. This guide summarizes key pharmacokinetic parameters and explores the experimental methodologies used to derive these data. Additionally, it visualizes the distinct signaling pathways modulated by these compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for 8-prenylnaringenin, 6-prenylnaringenin, xanthohumol, and isobavachalcone. It is important to note that the data for 8-PN, 6-PN, and xanthohumol are from human studies, while the data for isobavachalcone is from a study in rats, which should be considered when making direct comparisons.
| Flavonoid | Species | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Half-life (t1/2) | Bioavailability |
| 8-Prenylnaringenin (8-PN) | Human | 500 mg (single oral) | 2834 nmol/L | ~1.6 hours | 15801 nmol L-1 × h | Not explicitly stated in the comparative study | Significantly higher than 6-PN |
| 6-Prenylnaringenin (6-PN) | Human | 500 mg (single oral) | 543 nmol/L | ~2.3 hours | 3635 nmol L-1 × h | Not explicitly stated in the comparative study | Lower than 8-PN |
| Xanthohumol (XN) | Human | 180 mg (single oral) | 133 ± 23 µg/L | Biphasic: ~1h and 4-5h | 863 ± 388 h×µg/L | ~18-20 hours | Dose-dependent |
| Isobavachalcone (IBC) | Rat | 80 mg/kg (oral) | Not explicitly stated in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract | Low |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through studies involving oral administration of the purified prenylated flavonoids to either human subjects or animal models, followed by the analysis of biological samples.
General Experimental Workflow
A typical preclinical or clinical pharmacokinetic study for a flavonoid follows a standardized workflow. This process begins with the administration of a single dose of the compound to the subjects. Subsequently, blood samples are collected at various time points over a period of up to 24 hours or more. These blood samples are then processed to separate the plasma, which is stored frozen until analysis. The concentration of the flavonoid and its metabolites in the plasma is then quantified using sensitive bioanalytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The resulting concentration-time data is then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Sample Preparation and Bioanalysis
A crucial step in pharmacokinetic studies is the preparation of plasma samples for analysis to ensure accurate and reliable results. A common method for plasma sample preparation is protein precipitation. In this technique, a solvent such as acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte of interest, is then typically injected into the LC-MS/MS system.
For the analysis of prenylated flavonoids, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is the method of choice. The separation of the flavonoid from other plasma components is achieved on a C18 column with a mobile phase often consisting of a mixture of acetonitrile and water with a modifier like formic acid. Detection is performed using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This allows for the precise quantification of the parent flavonoid and its metabolites.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways modulated by the compared prenylated flavonoids.
Caption: Isobavachalcone's inhibition of the NF-κB signaling pathway.
Caption: Xanthohumol's activation of the AMPK signaling pathway.
Caption: Distinct receptor targets of 8-PN and 6-PN.
Caption: General experimental workflow for pharmacokinetic studies.
A Comparative Guide to (2S)-7,4'-Dihydroxy-3'-Prenylflavan: Replicating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (2S)-7,4'-Dihydroxy-3'-Prenylflavan with other relevant flavonoid compounds, supported by published experimental data. Detailed methodologies for key experiments are outlined to facilitate the replication of findings. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's mechanisms of action.
Executive Summary
This compound, a naturally occurring prenylated flavan, has demonstrated noteworthy anti-inflammatory properties. Published research has identified its ability to inhibit nitric oxide production, a key mediator in inflammation. While direct comparative studies with other flavonoids are limited, this guide synthesizes available data on this compound and structurally similar compounds to provide a valuable resource for researchers. The potential mechanisms of action appear to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Furthermore, related prenylated flavans have shown promise in the context of diabetes, suggesting a broader therapeutic potential for this class of compounds.
Data Presentation: Comparative Analysis of Bioactivities
The following tables summarize the quantitative data from published findings on this compound and comparable flavonoids.
Table 1: Anti-Inflammatory Activity of this compound and a Structurally Related Flavonoid
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| This compound | RAW264.7 (murine macrophages) | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO production | 28.4 μM[1] |
| Quercetin (B1663063) | RAW264.7 (murine macrophages) | LPS-induced Nitric Oxide (NO) Production | Inhibition of NO production | - |
Note: While quercetin is a well-known anti-inflammatory flavonoid, a direct comparative IC50 value from the same study as the target compound is not available. However, numerous studies confirm its potent inhibitory effect on NO production.
Table 2: Potential Anti-Diabetic Activity of Structurally Similar Prenylated Flavans
| Compound | Cell Line | Key Findings |
| (2S)-7,4'-dihydroxy-8-prenylflavan | 3T3-L1 (preadipocytes) | Stimulates adipogenesis and glucose uptake via the p38 MAPK pathway.[2] |
| (-)-(2S)-7,4'-Dihydroxyflavanone | (Computational Study) | Predicted to activate CISD3, a protein involved in regulating redox state and mitochondrial function, suggesting a role in mitigating age-related diabetes.[3][4] |
Experimental Protocols
1. Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
LPS Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Quantification (Griess Assay): After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
1. Proposed Anti-Inflammatory Signaling Pathway
Flavonoids, including likely this compound, exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the expression of pro-inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway.
2. Potential Anti-Diabetic Signaling Pathway
Based on studies of the structurally similar compound (2S)-7,4'-dihydroxy-8-prenylflavan, a potential mechanism for the anti-diabetic effects of this compound could involve the activation of the p38 MAPK pathway, leading to enhanced adipogenesis and glucose uptake.
Caption: Potential p38 MAPK-mediated anti-diabetic effects.
3. Experimental Workflow for Nitric Oxide Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for NO inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Comparison Guide: (2S)-7,4'-Dihydroxy-3'-Prenylflavan and Its Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-Dihydroxy-3'-Prenylflavan is a member of the prenylated flavonoid family, a class of natural compounds known for a variety of biological activities.[1][2] Prenylated flavonoids have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[1] The addition of a prenyl group to the flavonoid backbone can enhance their lipophilicity and interaction with cellular targets.[2]
This guide aims to provide a head-to-head comparison of this compound with known inhibitors of relevant biological targets. However, a comprehensive search of the current scientific literature did not yield specific enzymatic inhibition data (such as IC50 values) for this compound against a particular enzyme. One available datum indicates an IC50 value of 28.4 μM in a cell-based assay for anti-inflammatory activity, measured by the reduction of LPS-induced nitric oxide production in mouse RAW264.7 cells.[3] This value reflects a downstream cellular effect rather than direct enzymatic inhibition.
While direct enzymatic inhibition data for this compound is not currently available, this guide will provide a comparative overview of the inhibitory activities of closely related prenylated flavonoids against two key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase. This will offer valuable context for the potential inhibitory profile of this compound.
Potential Targets for Prenylated Flavonoids: PTP1B and Aldose Reductase
Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial negative regulator of the insulin (B600854) and leptin signaling pathways.[4] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[5] Several studies have demonstrated the potential of prenylated flavonoids to inhibit PTP1B.[1]
Aldose Reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[6] Inhibition of aldose reductase is a key therapeutic approach to prevent or ameliorate conditions such as diabetic neuropathy, nephropathy, and retinopathy.[6] Flavonoids are a well-established class of aldose reductase inhibitors.[6]
Head-to-Head Comparison of Related Prenylated Flavonoids with Known Inhibitors
Due to the lack of specific data for this compound, the following tables present data for other prenylated flavonoids as examples of the potential activity of this class of compounds against PTP1B and Aldose Reductase, compared with well-established inhibitors.
Table 1: Comparison of PTP1B Inhibitors
| Compound | Type | IC50 (µM) |
| Related Prenylated Flavonoids | ||
| Cudraflavanone D | Prenylated Flavanone | 5.7 ± 1.5[1] |
| Morunigrol C | Prenylated Flavonoid | 5.3 ± 1.8[1] |
| Morunigrol B | Prenylated Flavonoid | 7.7 ± 0.9[1] |
| Amentoflavone (B1664850) | Biflavonoid | 7.3 ± 0.5[5] |
| Known PTP1B Inhibitors | ||
| Ursolic Acid | Triterpenoid (Positive Control) | 26.5[7] |
| Trodusquemine | Allosteric Inhibitor | In development[8] |
Table 2: Comparison of Aldose Reductase Inhibitors
| Compound | Type | IC50 (µM) |
| Related Flavonoids | ||
| Hirsutrin | Flavonoid Glycoside | 4.78[9] |
| Quercetin | Flavonol | Potent Inhibitor[6] |
| Known Aldose Reductase Inhibitors | ||
| Epalrestat | Carboxylic Acid Derivative | Clinically Used[6] |
| Sorbinil | Spirohydantoin | Investigational[9] |
Experimental Protocols
PTP1B Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ursolic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the serially diluted test compound or positive control to the respective wells.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Aldose Reductase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the in vitro inhibitory effect of a compound on aldose reductase.
Materials:
-
Purified or recombinant aldose reductase (e.g., from rat lens or human recombinant)
-
DL-glyceraldehyde or glucose as the substrate
-
NADPH as a cofactor
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.2)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Quercetin or Epalrestat)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the test compound and positive control.
-
In a quartz cuvette or a well of a UV-transparent plate, combine the assay buffer, NADPH, and the test compound or positive control.
-
Add the aldose reductase enzyme solution and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde or glucose).
-
Immediately measure the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Signaling Pathway Diagrams
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Aldose Reductase and the Polyol Pathway
Caption: The polyol pathway initiated by Aldose Reductase.
Conclusion
While direct enzymatic inhibitory data for this compound is not yet available in the public domain, the broader class of prenylated flavonoids demonstrates significant inhibitory potential against key therapeutic targets such as PTP1B and Aldose Reductase. The provided comparative data for related compounds, along with generalized experimental protocols and signaling pathway diagrams, serves as a valuable resource for researchers interested in the therapeutic potential of this compound and other prenylated flavonoids. Further research is warranted to elucidate the specific enzymatic targets and inhibitory potency of this compound to fully understand its pharmacological profile and potential for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B inhibitory activity of amentoflavone and its cellular effect on tyrosine phosphorylation of insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B inhibition as a potential therapeutic target for chronic wounds in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of (2S)-7,4'-Dihydroxy-3'-Prenylflavan and structurally similar prenylated flavonoids. Due to the limited direct toxicological data on this compound, this guide leverages available information on comparable, well-researched prenylated flavonoids, namely Xanthohumol and 8-Prenylnaringenin, to provide a predictive overview and a framework for future safety assessments. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological assays are provided.
Comparative Safety and Toxicity Overview
Prenylated flavonoids are a class of plant-derived compounds that have garnered significant interest for their potential therapeutic properties. However, a thorough understanding of their safety and toxicity is paramount for any drug development endeavor. This section compares the available data for this compound and its analogs.
This compound
Xanthohumol
Xanthohumol, a major prenylated chalcone (B49325) from hops, is one of the most extensively studied compounds in this class. In vitro studies have shown that Xanthohumol exhibits very low or no toxicity in normal cell lines, such as human lung fibroblasts (MRC-5) and primary human hepatocytes.[1] In vivo studies have also supported its safety. For instance, oral administration of Xanthohumol to mice did not show adverse effects on major organ functions.[1][2] A four-week safety study in mice with daily administration of 23 mg/kg body weight showed no signs of toxicity in various organs, including the bone marrow, liver, and kidneys.[3] Human clinical trials have also indicated that Xanthohumol is safe and well-tolerated.[4] An escalating dose study in menopausal women revealed no acute toxicity or adverse effects on sex hormones or blood clotting.[2]
8-Prenylnaringenin
8-Prenylnaringenin is a potent phytoestrogen and a metabolite of Xanthohumol and Isoxanthohumol.[2][5] In vitro studies on its toxicity have produced varied results. For example, it has shown low toxicity in the RAW 264.7 murine macrophage cell line, with a reported LC50 of 72 µM.[5] However, at high concentrations, it has demonstrated cytotoxicity in human (HepG2) and rat (H4IIE) hepatoma cell lines.[6] Prenylation of flavonoids, as seen in 8-Prenylnaringenin, may enhance their in vitro cytotoxicity.[6]
Quantitative Toxicity Data
The following tables summarize the available quantitative data for the cytotoxicity of selected prenylated flavonoids against various cell lines. This data provides a comparative basis for estimating the potential cytotoxicity of this compound.
Table 1: In Vitro Cytotoxicity of Prenylated Flavonoids (IC50/LC50 values in µM)
| Compound | Cell Line | Assay | IC50/LC50 (µM) | Reference |
| Xanthohumol | HT-29 (Colon Cancer) | MTT | 91.31 ± 8.92 | [7] |
| LoVo (Colon Cancer) | MTT | 62.09 ± 16.52 | [7] | |
| MV-4-11 (Leukemia) | MTT | 8.07 ± 0.52 | [7] | |
| Du145 (Prostate Cancer) | MTT | 14.71 ± 4.42 | [7] | |
| Hep3B (Hepatoma) | MTT | >50 | [8] | |
| 8-Prenylnaringenin | H4IIE (Rat Hepatoma) | MTT | 37 | [6] |
| RAW 264.7 (Murine Macrophage) | Not Specified | 72 | [5] | |
| Conglomeratin | MCF-7 (Breast Cancer) | MTT | 16.2 | [9] |
| HepG2 (Liver Cancer) | MTT | 13.1 | [9] |
Key Experimental Protocols
This section details the methodologies for standard toxicological assays relevant to the safety assessment of novel compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
MTT Assay Workflow
In Vivo Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)
This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance.[15][16][17]
Principle: The test substance is administered orally to a small group of animals (typically female rats) at one of a series of defined dose levels. The presence or absence of mortality in the initial group determines the subsequent dosing steps, allowing for classification of the substance's toxicity with a minimal number of animals.[18]
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females), acclimatized to laboratory conditions for at least five days.[15]
-
Dose Administration: Administer the test substance orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15]
-
Stepwise Dosing: The procedure starts with a dose from a defined series (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level for a new group of animals.[18]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
OECD 423 Acute Oral Toxicity Workflow
In Vivo Sub-chronic Oral Toxicity: OECD Test Guideline 408 (90-Day Study)
This guideline is designed to provide information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[19][20][21]
Principle: The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days. The study provides information on major toxic effects, target organs, and the possibility of accumulation, and can establish a no-observed-adverse-effect level (NOAEL).[22]
Protocol:
-
Animal Groups: Use at least three dose groups and a control group, with a minimum of 10 male and 10 female rodents per group.[20]
-
Dose Administration: Administer the test substance daily for 90 days, typically by gavage, in the diet, or in drinking water.[19][20]
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food/water consumption.[19]
-
Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.
-
Pathology: Conduct a full necropsy and histopathological examination of organs and tissues from all animals.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated flavonoids with significant anti-hepatoma activity from Daphne giraldii and effects on Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. ask-force.org [ask-force.org]
Comparative Analysis of Gene Expression Changes Induced by Prenylated and Non-Prenylated Flavanones
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by the prenylated flavanone (B1672756) (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), a structurally related analog of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, and its non-prenylated counterpart, 7,4'-dihydroxyflavone (B191080) (Liquiritigenin). Due to the limited availability of direct gene expression data for this compound, this guide utilizes DHPF as a proxy to explore the influence of prenylation on the bioactivity of the 7,4'-dihydroxyflavanone scaffold.
The data presented herein is derived from studies on adipogenesis and inflammation, highlighting the differential effects of these compounds on key regulatory genes and signaling pathways.
Data Presentation: Comparative Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in response to treatment with DHPF and Liquiritigenin (B1674857) in relevant cellular models.
Table 1: Gene Expression Changes Induced by (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF) in 3T3-L1 Adipocytes
| Gene | Biological Process | Fold Change / Effect | Reference |
| C/EBPα | Adipogenesis, Lipid Metabolism | Increased | [1] |
| PPARγ | Adipogenesis, Lipid Metabolism | Increased | [1] |
| aP2 (FABP4) | Lipid Metabolism | Increased | [1] |
| GLUT4 | Glucose Uptake | Increased | [1] |
| Adiponectin | Glucose and Lipid Metabolism | Increased | [1] |
| TNF-α | Inflammation | Decreased | [1] |
Table 2: Gene Expression Changes Induced by 7,4'-dihydroxyflavone (Liquiritigenin)
| Gene | Cell Line | Biological Process | Fold Change / Effect | Reference |
| C/EBPα | 3T3-L1 Adipocytes | Adipogenesis | Downregulated | [2] |
| PPARγ | 3T3-L1 Adipocytes | Adipogenesis | Downregulated | [2] |
| SREBP1c | 3T3-L1 Adipocytes | Lipogenesis | Downregulated | [2] |
| FASN | 3T3-L1 Adipocytes | Lipogenesis | Downregulated | [2] |
| MUC5AC | NCI-H292 | Mucus Production | Decreased | [3] |
| iNOS | Raw264.7 Macrophages | Inflammation | Decreased | [4] |
| TNF-α | Raw264.7 Macrophages | Inflammation | Decreased | [4] |
| IL-1β | Raw264.7 Macrophages | Inflammation | Decreased | [4] |
| IL-6 | Raw264.7 Macrophages | Inflammation | Decreased | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Adipogenesis and Gene Expression Analysis in 3T3-L1 Cells
This protocol is adapted from studies investigating the effects of flavonoids on adipocyte differentiation.
1. Cell Culture and Differentiation:
- Murine 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are grown to confluence in 6- or 12-well plates.
- Two days post-confluence (Day 0), differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium). The compound of interest (e.g., DHPF or Liquiritigenin) is added at the desired concentration.
- On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.
- From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days.
- Cells are typically harvested at various time points (e.g., Day 8) for analysis.
2. RNA Extraction and Real-Time PCR (RT-PCR):
- Total RNA is extracted from the cultured cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
- The concentration and purity of the extracted RNA are determined using a spectrophotometer.
- First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
- Real-time PCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers.
- The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.
Protocol 2: Analysis of Inflammatory Gene Expression in Macrophages
This protocol is based on studies examining the anti-inflammatory effects of flavonoids.
1. Cell Culture and Treatment:
- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are seeded in appropriate culture plates and allowed to adhere overnight.
- The cells are pre-treated with various concentrations of the test compound (e.g., Liquiritigenin) for 1-2 hours.
- Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.
- Cells are incubated for a specified period (e.g., 6-24 hours) before harvesting.
2. RNA Extraction and RT-PCR:
- The protocol for RNA extraction and RT-PCR is similar to that described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Flavonoid 7,4'-Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2S)-7,4'-Dihydroxy-3'-Prenylflavan: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (2S)-7,4'-Dihydroxy-3'-Prenylflavan, a bioactive compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and must not be disposed of down the drain or in regular solid waste streams.[2][3][4][5] The guiding principle for its disposal is containment and transfer to a licensed hazardous waste disposal facility.
Hazard and Exposure Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure applies to the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions containing the compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips.
-
Place these materials in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6][7] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Mixing can complicate disposal and increase costs.[8]
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.[7] Containers must remain closed except when adding waste.[6][9]
-
-
Empty Containers:
2. Waste Container Labeling:
Proper labeling is a critical compliance step. All waste containers for this compound must be labeled with a hazardous waste tag as soon as the first piece of waste is added.[8][9] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
An accurate estimation of the concentration and volume of the waste. For mixtures, list all components and their approximate percentages.[7]
-
The hazard characteristics: "Toxic" and "Environmental Hazard" or "Harmful to Aquatic Life".[7]
-
The accumulation start date (the date the first waste was added to the container).
-
The Principal Investigator's name and laboratory location (building and room number).[3]
3. Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[9]
-
Segregate the waste container from incompatible materials.[7] While this compound does not have major incompatibilities listed, it is good practice to store it away from strong oxidizing agents.
4. Arranging for Disposal:
-
Once the waste container is full (typically around 90% capacity to prevent spills), or if the waste has been stored for a period approaching your institution's limit (often 6-12 months), arrange for its collection.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[3][11]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[3]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, the primary goal is to contain the material and prevent it from entering drains.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain the Spill:
-
For solid spills, carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with an absorbent material (e.g., spill pads, vermiculite).
-
-
Clean the Area: Once the spill is absorbed, collect the absorbent material and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and also dispose of them as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
The logical relationship for spill management is outlined in the diagram below.
Caption: Spill response procedure for this compound.
References
- 1. This compound|376361-96-5|MSDS [dcchemicals.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (2S)-7,4'-Dihydroxy-3'-Prenylflavan
Essential Safety and Handling Guide for (2S)-7,4'-Dihydroxy-3'-Prenylflavan
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound, the following recommendations are based on the available SDS for this compound, which identifies it as harmful if swallowed and very toxic to aquatic life, supplemented with best practices for handling similar flavonoid compounds and powdered chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended:
-
Hand Protection: Wear double-layered, powder-free nitrile gloves. Ensure gloves are suitable for handling chemicals and change them frequently, especially if contact with the compound is suspected.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes or aerosol generation.
-
Respiratory Protection: For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or P100 particulate respirator is recommended. If significant aerosolization is possible or if working with larger quantities, a powered air-purifying respirator (PAPR) with a particulate filter should be considered.
-
Protective Clothing: A lab coat or a disposable gown should be worn to protect street clothing and skin from contamination. Ensure the sleeves are fully extended and cuffs are tucked into gloves.
-
Footwear: Wear closed-toe shoes to protect against spills.
Quantitative Data Summary
Due to the limited availability of specific toxicological data for this compound, no official occupational exposure limits (OELs) have been established. In the absence of specific data, it is crucial to handle this compound with a high degree of caution, assuming it may have potent biological activity.
| Data Point | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle with caution, minimizing all routes of exposure. |
| LD50 (Oral) | Not Determined | Classified as harmful if swallowed. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
- Ensure that a safety shower and eyewash station are readily accessible.
- Have a chemical spill kit readily available in the work area.
2. Handling the Compound:
- Before handling, ensure all required PPE is donned correctly.
- When weighing or transferring the solid compound, use techniques that minimize dust generation, such as gentle scooping.
- If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Decontamination:
- After handling, wipe down the work surface with an appropriate decontaminating solution.
- Carefully remove and dispose of PPE in the designated waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
- Unused or expired solid compound must be disposed of as hazardous chemical waste.
- Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Management:
- Use appropriate, chemically resistant containers for waste collection.
- Keep waste containers closed except when adding waste.
- Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
